molecular formula C9H12BBrO3 B1284294 3-Bromo-5-propoxyphenylboronic acid CAS No. 871126-27-1

3-Bromo-5-propoxyphenylboronic acid

Cat. No.: B1284294
CAS No.: 871126-27-1
M. Wt: 258.91 g/mol
InChI Key: OHFYAFQVSGUNME-UHFFFAOYSA-N
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Description

3-Bromo-5-propoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H12BBrO3 and its molecular weight is 258.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-bromo-5-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BBrO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFYAFQVSGUNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584724
Record name (3-Bromo-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-27-1
Record name (3-Bromo-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Applications of 3-Bromo-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-propoxyphenylboronic acid is a synthetic organic compound that belongs to the versatile class of arylboronic acids. These compounds are crucial reagents in modern organic synthesis, most notably for their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the bromo, propoxy, and boronic acid functional groups on the phenyl ring makes this compound a valuable building block for the synthesis of a wide array of substituted biaryl and other complex aromatic systems. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with representative experimental protocols for its synthesis and application in Suzuki-Miyaura coupling.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available from commercial suppliers, experimental values for properties like pKa and specific solubility in various organic solvents are not widely published for this exact molecule. The provided information is a combination of reported data and estimations based on the properties of structurally similar arylboronic acids.

PropertyValueSource/Comment
Chemical Structure
alt text
Molecular Formula C₉H₁₂BBrO₃ChemScene
Molecular Weight 258.90 g/mol ChemScene
CAS Number 871126-27-1
Appearance White to off-white solidTypical for arylboronic acids
Melting Point 159-164 °CShanghai Aladdin Biochemical Technology Co., LTD
Boiling Point 385.5 °C at 760 mmHgShanghai Aladdin Biochemical Technology Co., LTD
Density 1.47 g/cm³Shanghai Aladdin Biochemical Technology Co., LTD
pKa ~8.5 - 9.0 (Estimated)Phenylboronic acid has a pKa of ~8.8. The electronic effects of the bromo and propoxy substituents are not expected to drastically alter this value.
Solubility Arylboronic acids generally exhibit low solubility in water and nonpolar organic solvents, but are often soluble in polar aprotic solvents like THF and dioxane, and alcohols like methanol and ethanol.[1]
WaterLow
Methanol, EthanolSoluble
Tetrahydrofuran (THF)Soluble
DioxaneSoluble
TolueneSparingly soluble
HexaneInsoluble

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

1-Bromo-3-propoxybenzene + n-Butyllithium → (3-Propoxyphenyl)lithium + Triisopropyl borate → Lithium diisopropoxy(3-propoxyphenyl)boronate --(H₃O⁺)--> this compound

Reagents and Equipment:

  • 1-Bromo-3-propoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with 1-bromo-3-propoxybenzene (1 equivalent) and dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Workup: The reaction is quenched by the slow addition of aqueous HCl at 0 °C until the solution is acidic. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by recrystallization.

Synthesis_Workflow Start Start: 1-Bromo-3-propoxybenzene in anhydrous THF Cooling Cool to -78 °C Start->Cooling nBuLi Add n-Butyllithium (dropwise) Cooling->nBuLi Stir1 Stir at -78 °C for 1h nBuLi->Stir1 Borate Add Triisopropyl borate (dropwise) Stir1->Borate WarmStir Warm to RT and stir overnight Borate->WarmStir Quench Quench with aq. HCl at 0 °C WarmStir->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry organic layer (MgSO4/Na2SO4) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by Recrystallization Evaporate->Purify End End: Pure 3-Bromo-5- propoxyphenylboronic acid Purify->End

Caption: Synthetic workflow for this compound.

Purification by Recrystallization

Arylboronic acids are often purified by recrystallization.[2] The choice of solvent is crucial and is typically determined empirically. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.

General Procedure:

  • The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., a mixture of an organic solvent and water, or a single organic solvent like ethanol or acetonitrile).

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the characterization of organic compounds. For arylboronic acids, it is important to be aware that they can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra.[3]

General Procedure:

To obtain a clean NMR spectrum, it is often recommended to run the sample in a deuterated solvent that can break up the boroxine trimers, such as deuterated methanol (CD₃OD).[3] In CD₃OD, the acidic protons of the boronic acid group will exchange with the deuterium from the solvent, and thus will not be observed in the ¹H NMR spectrum. However, the aromatic and propoxy protons should be clearly resolved, allowing for structural confirmation. Both ¹H and ¹³C NMR should be performed for complete characterization.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound (like this compound) and an organohalide.

General Experimental Protocol for Suzuki-Miyaura Coupling

Reaction Scheme:

This compound + Aryl/Vinyl Halide --(Pd catalyst, Base)--> 3-(Aryl/Vinyl)-5-propoxyanisole

Reagents and Equipment:

  • This compound

  • Aryl or vinyl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, often with water)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification (e.g., column chromatography)

Procedure:

  • Reaction Setup: A Schlenk flask is charged with this compound (1.2 equivalents), the aryl halide (1 equivalent), the palladium catalyst (e.g., 1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: The reaction flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The degassed solvent(s) are then added via syringe.

  • Reaction: The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition OxAdd->PdII_RX R¹-X Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation Transmetal->PdII_R1R2 [R²-B(OH)₃]⁻ PdII_R1R2->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² RedElim->Product RX R¹-X Boronic R²-B(OH)₂ Base Base Borate [R²-B(OH)₃]⁻ Boronic->Borate + Base

References

An In-depth Technical Guide to 3-Bromo-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 871126-27-1

Introduction

3-Bromo-5-propoxyphenylboronic acid is a key organic building block, particularly valuable to researchers, scientists, and professionals in the field of drug development. Its molecular architecture, featuring a phenylboronic acid substituted with both a bromo and a propoxy group, offers a versatile platform for the synthesis of complex organic molecules. The boronic acid moiety serves as a crucial functional group for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct the core scaffolds of numerous pharmaceutical agents.

The presence of the bromine atom provides a secondary site for further chemical modification, allowing for the diversification of a molecular scaffold. The propoxy group can influence the physicochemical properties of resulting compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic applications of this compound, with a focus on its utility in drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in Table 1 for easy reference. This data is essential for its appropriate handling, storage, and application in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 871126-27-1[1][2]
Molecular Formula C₉H₁₂BBrO₃[1]
Molecular Weight 258.90 g/mol [1][3]
Appearance Solid[2]
Melting Point 159-164 °C[1][2]
Density 1.47 g/cm³[1]
Boiling Point 385.5 °C at 760 mmHg[1]
Flash Point 186.9 °C[1]
SMILES CCCOc1cc(Br)cc(c1)B(O)O[2][4]

Safety and Handling

Based on available safety data, this compound is assigned a "Warning" signal word. It is imperative to consult the comprehensive Safety Data Sheet (SDS) provided by the supplier prior to handling. Table 2 outlines general safety and handling recommendations.

Table 2: Hazard and Precautionary Information

CategoryInformationReference
Signal Word Warning[5]
General Handling It is advised to wear personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation and avoid getting the substance in the eyes, on the skin, or on clothing. Ingestion and inhalation should be avoided.[6]
Storage Store in a tightly closed container in a dry and well-ventilated place.[6]
First Aid In case of eye contact, rinse immediately with plenty of water. For skin contact, wash off with soap and plenty of water.[6]
Fire-fighting In case of fire, thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen bromide.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The principal application of this compound in the context of drug discovery is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon single bond between the boronic acid and an electrophilic partner, typically an organic halide or triflate. This method is widely employed for the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals.[7]

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. A diagram of this catalytic cycle is provided below.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0) Catalyst OxidativeAddition Oxidative Addition (R-X) Pd(0)L2->OxidativeAddition Pd(II)Complex R-Pd(II)-X OxidativeAddition->Pd(II)Complex Transmetalation Transmetalation (Ar-B(OH)2 + Base) Pd(II)Complex->Transmetalation DiarylPdComplex R-Pd(II)-Ar Transmetalation->DiarylPdComplex DiarylPdComplex->Pd(0)L2 ReductiveElimination Reductive Elimination DiarylPdComplex->ReductiveElimination Product R-Ar Product ReductiveElimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a representative protocol for its application in a Suzuki-Miyaura coupling is provided below. This protocol is based on general procedures and may require optimization for specific substrates.

Representative Suzuki-Miyaura Coupling Protocol

Objective: To synthesize a biaryl compound via the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., aqueous sodium carbonate solution)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and this compound (1.2 mmol) in the chosen organic solvent (e.g., 10 mL of toluene).

  • Add the aqueous base (e.g., 2 M Na₂CO₃, 2.0 mmol).

  • Purge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Role in Drug Discovery and Development

This compound represents a valuable starting point in a drug discovery campaign. Its trifunctional nature allows for a systematic exploration of chemical space to identify novel bioactive compounds. A logical workflow for its use in drug discovery is illustrated below.

Drug_Discovery_Workflow cluster_synthesis Scaffold Synthesis cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization Start This compound Coupling Suzuki-Miyaura Coupling with diverse aryl/heteroaryl halides Start->Coupling Library Focused Compound Library Coupling->Library Screening Biological Screening (e.g., enzyme or cell-based assays) Library->Screening Hits Hit Compounds Identified Screening->Hits SAR Structure-Activity Relationship (SAR) Elucidation Hits->SAR Diversification Further chemical modification (e.g., at the bromo-position) SAR->Diversification Lead Optimized Lead Compound Diversification->Lead ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead->ADMET Candidate Preclinical Candidate Selection ADMET->Candidate

Caption: A workflow illustrating the use of this compound in a drug discovery program.

While specific biological activities for this compound itself are not prominently reported in the scientific literature, the broader class of substituted phenylboronic acids and bromophenols are known to exhibit a range of biological effects. Therefore, derivatives synthesized from this starting material hold potential for therapeutic applications, and further research into their biological properties is warranted.

Conclusion

This compound is a strategically important chemical entity for researchers engaged in the synthesis of novel organic compounds, particularly within the pharmaceutical industry. Its capacity to readily participate in Suzuki-Miyaura cross-coupling reactions, coupled with the potential for subsequent functionalization, makes it a valuable tool for the generation of diverse molecular libraries for biological screening. While direct biological data on this specific compound is limited, its utility as a synthetic intermediate underscores its importance in the ongoing quest for new and effective therapeutic agents.

References

Spectral Analysis of 3-Bromo-5-propoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3-Bromo-5-propoxyphenylboronic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds and established substituent effects. It also outlines a comprehensive experimental protocol for the acquisition of one-dimensional and two-dimensional NMR spectra, essential for the structural verification and characterization of this and similar molecules.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are derived from the known experimental data for 3-bromophenylboronic acid, with adjustments made to account for the electronic effects of the propoxy substituent at the C-5 position. The propoxy group is an electron-donating group, which is expected to cause an upfield shift (to lower ppm values) for the ortho and para protons and carbons relative to the propoxy group.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-27.8 - 7.9s-
H-47.3 - 7.4t~1.5 - 2.0
H-67.5 - 7.6t~1.5 - 2.0
-OCH₂-3.9 - 4.0t~6.5
-CH₂-1.7 - 1.8sextet~7.0
-CH₃0.9 - 1.0t~7.5
-B(OH)₂8.0 - 8.2br s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1~135
C-2~130
C-3~123
C-4~125
C-5~159
C-6~118
-OCH₂-~70
-CH₂-~22
-CH₃~10

Experimental Protocols for NMR Data Acquisition

The following protocols describe the standard procedures for obtaining high-quality 1D and 2D NMR spectra for a compound such as this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For boronic acids, DMSO-d₆ or Methanol-d₄ are often preferred to minimize issues with the exchange of the boronic acid protons.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., tetramethylsilane - TMS) for referencing the chemical shifts (0 ppm).

  • Sample Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

1D NMR Spectra Acquisition (¹H and ¹³C)
  • Spectrometer Setup:

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

2D NMR Spectra Acquisition (HSQC and HMBC)

Two-dimensional NMR experiments are crucial for unambiguous assignment of proton and carbon signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons.

    • Pulse Sequence: Standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Spectral Width: Use the previously determined spectral widths from the 1D ¹H and ¹³C spectra.

    • Number of Increments: 128-256 increments in the F1 dimension.

    • Number of Scans: 2-8 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is vital for establishing the connectivity of the molecular fragments.

    • Pulse Sequence: Standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Spectral Width: Use the previously determined spectral widths from the 1D ¹H and ¹³C spectra.

    • Number of Increments: 256-512 increments in the F1 dimension.

    • Number of Scans: 4-16 scans per increment.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel organic compound using NMR spectroscopy.

NMR_Workflow synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent, Concentration) purification->sample_prep oneD_nmr 1D NMR (¹H, ¹³C) sample_prep->oneD_nmr twoD_nmr 2D NMR (HSQC, HMBC) oneD_nmr->twoD_nmr process_data Data Processing (FT, Phasing, Baseline Correction) twoD_nmr->process_data assign_signals Signal Assignment (Chemical Shift, Coupling, Integration) process_data->assign_signals structure_verification Structure Verification assign_signals->structure_verification final_report Final Report structure_verification->final_report

Workflow for NMR-based structural elucidation.

This comprehensive guide provides researchers with the necessary predicted data and experimental protocols to confidently work with this compound and similar compounds. The application of these methods will enable accurate structural confirmation and further investigation into the chemical and biological properties of this molecule.

Solubility of Phenylboronic Acids in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of phenylboronic acids in common organic solvents, with a focus on providing a framework for understanding the solubility of 3-Bromo-5-propoxyphenylboronic acid. Due to a lack of specific quantitative data for this compound in publicly available literature, this document presents data for structurally analogous compounds, including various isomers of isobutoxyphenylboronic acid and phenylboronic acid itself. The methodologies presented are standard for determining the solubility of boronic acids and can be directly applied to the target compound.

Quantitative Solubility Data for Phenylboronic Acid Analogs

The solubility of phenylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent. The following tables summarize the experimentally determined solubility of isobutoxyphenylboronic acid isomers and phenylboronic acid in several organic solvents. The data is presented as mole fraction solubility at different temperatures.

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.078
323.150.3800.1350.115
Dipropyl Ether293.150.0250.0050.004
303.150.0420.0090.007
313.150.0680.0160.013
323.150.1050.0280.022
Methylcyclohexane293.150.001< 0.001< 0.001
303.150.002< 0.001< 0.001
313.150.0030.0010.001
323.150.0050.0020.002

Table 2: Solubility of Phenylboronic Acid

SolventTemperature (K)Phenylboronic Acid (Mole Fraction, x)
Chloroform293.150.012
303.150.020
313.150.033
323.150.052
3-Pentanone293.150.095
303.150.135
313.150.185
323.150.250
Acetone293.150.110
303.150.155
313.150.210
323.150.280
Dipropyl Ether293.150.055
303.150.080
313.150.115
323.150.160
Methylcyclohexane293.15< 0.001
303.15< 0.001
313.150.001
323.150.001

Experimental Protocol for Solubility Determination

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method. This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle

A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.

Materials and Apparatus
  • Boronic Acid: The compound of interest (e.g., this compound).

  • Organic Solvents: High-purity solvents of choice.

  • Analytical Balance: For accurate weighing of the boronic acid and solvent.

  • Jacketed Glass Vessel: To allow for precise temperature control via a circulating fluid bath.

  • Magnetic Stirrer and Stir Bar: To ensure homogenous mixing.

  • Calibrated Temperature Probe: To accurately measure the sample temperature.

  • Luminance Probe or Light Source and Detector: For monitoring the turbidity of the sample.

  • Heating/Cooling Circulator: To control the temperature of the jacketed vessel.

Procedure
  • Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel. The composition is known with a high degree of accuracy.

  • Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred.

  • Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves, the turbidity of the mixture decreases, and the light transmission increases.

  • Equilibrium Point Determination: The temperature at which the turbidity completely disappears, and the light transmission reaches a maximum and plateaus, is recorded as the solid-liquid equilibrium point for that specific mole fraction.

  • Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of boronic acid solubility using the dynamic method.

The Synthesis and Application of 3-Bromo-5-propoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-propoxyphenylboronic acid is a halogenated arylboronic acid that holds potential as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. While the specific discovery and a detailed historical account of this compound are not extensively documented in scientific literature, its utility can be inferred from the well-established chemistry of arylboronic acids. This technical guide provides a comprehensive overview of the probable synthetic routes, key chemical properties, and potential applications of this compound, with a focus on its role in the development of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available precursors. This compound, with its distinct substitution pattern—a bromine atom, a propoxy group, and a boronic acid moiety on a phenyl ring—offers multiple reactive sites for sequential and regioselective functionalization. The presence of the propoxy group can enhance solubility in organic solvents and modulate the electronic properties of the aromatic ring, while the bromo substituent provides a handle for further cross-coupling or other transformations. This guide will detail the likely synthetic pathways for this compound, its physicochemical properties, and its potential applications in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is critical for its application in synthesis, including reaction setup, purification, and characterization.

PropertyValue
CAS Number 871126-27-1
Molecular Formula C₉H₁₂BBrO₃
Molecular Weight 258.90 g/mol
Appearance White to off-white solid
Melting Point 159-164 °C
Solubility Soluble in methanol, THF, and DMSO

Note: The data presented is compiled from commercially available sources and typical values for similar compounds. Experimental verification is recommended.

Synthetic Protocols

The synthesis of this compound is not explicitly detailed in a seminal publication. However, its preparation can be reliably achieved through established methodologies for arylboronic acid synthesis. The most probable and widely applicable method involves the borylation of a corresponding aryl bromide precursor.

General Synthetic Pathway

The logical precursor for the synthesis is 1-bromo-3-iodo-5-propoxybenzene or 1,3-dibromo-5-propoxybenzene. The borylation is typically achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate.

G A 1-Bromo-3-iodo-5-propoxybenzene B Organolithium Intermediate A->B n-BuLi, THF, -78 °C C Boronate Ester Intermediate B->C B(OMe)₃, -78 °C to RT D This compound C->D Acidic Workup (e.g., HCl)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-3-iodo-5-propoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-Bromo-3-iodo-5-propoxybenzene (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

  • Borylation: Trimethyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Quench and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This allows for the formation of biaryl structures, which are prevalent in many biologically active molecules and functional materials.

General Reaction Scheme

G A This compound D Coupled Product (Biaryl) A->D B Aryl/Heteroaryl Halide (R'-X) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D Solvent, Heat G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A Aryl Halide Precursor C Suzuki Coupling A->C B This compound B->C D Biaryl Drug Candidate C->D

Potential Research Areas for 3-Bromo-5-propoxyphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-propoxyphenylboronic acid is a versatile, trifunctional chemical scaffold with significant, yet largely untapped, potential in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique combination of a reactive boronic acid moiety, a strategically positioned bromo group amenable to cross-coupling reactions, and a lipophilic propoxy chain presents a compelling case for its exploration in various research and development endeavors. This technical guide outlines key potential research areas for this compound, providing detailed experimental protocols for its application in the synthesis of novel biaryl compounds, the development of fluorescent chemosensors, its evaluation as a potential enzyme inhibitor, its use in affinity chromatography, and the assessment of its antioxidant properties. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique chemical attributes of this compound in their work.

Introduction: The Chemical Landscape of this compound

This compound is an aromatic organic compound characterized by three key functional groups: a boronic acid (-B(OH)₂), a bromine atom (-Br), and a propoxy group (-OCH₂CH₂CH₃). This specific arrangement of substituents on the phenyl ring offers a rich platform for chemical exploration.

  • The Phenylboronic Acid Moiety: This functional group is a cornerstone of modern organic synthesis, most notably for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] Boronic acids can also participate in other important transformations like the Chan-Lam coupling for carbon-heteroatom bond formation.[3][4] Furthermore, the Lewis acidic nature of the boron atom allows for reversible interactions with diols, a property that has been extensively exploited in the development of sensors for saccharides and glycoproteins.[5][6]

  • The Bromo Substituent: The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, including the aforementioned Suzuki-Miyaura coupling, as well as Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[7] This allows for the introduction of a diverse range of substituents at this position, enabling the synthesis of complex molecular architectures.

  • The Propoxy Group: As an alkoxy group, the propoxy substituent significantly influences the molecule's physicochemical properties. It increases lipophilicity, which can be crucial for modulating the solubility and pharmacokinetic profile of potential drug candidates. The meta-position of the propoxy group can also influence the electronic properties of the phenyl ring, which can in turn affect the reactivity of the boronic acid and bromo groups.[8][9]

This guide will delve into specific, actionable research avenues that capitalize on these inherent properties.

Potential Research Areas and Experimental Protocols

Synthesis of Novel Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The presence of the bromo group makes this compound an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse library of biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science.

Logical Workflow for Biaryl Synthesis

G A This compound D Suzuki-Miyaura Reaction A->D B Arylboronic Acid/Ester B->D C Pd Catalyst (e.g., Pd(PPh3)4) & Base (e.g., K2CO3) C->D E Novel Biaryl Compound D->E

Caption: Workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1][10]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Parameter Typical Range/Value Notes
Reactant Ratio 1.0 : 1.1-1.5 (Bromo-compound : Boronic acid)An excess of the boronic acid component is often used.
Catalyst Loading 2-5 mol%Can be optimized for specific substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice of base can influence reaction efficiency.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolvent choice depends on substrate solubility.
Temperature 80-100 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.

Table 1: Key Parameters for Suzuki-Miyaura Cross-Coupling.

Development of Fluorescent Chemosensors

The boronic acid moiety's ability to reversibly bind with cis-diols makes it an excellent recognition element for developing fluorescent sensors for saccharides, glycoproteins, and other diol-containing biomolecules. The propoxy group can enhance the sensor's interaction with cell membranes or hydrophobic binding pockets, while the bromo group can be used to attach a fluorophore or tune the electronic properties of the sensor.

Workflow for Fluorescent Sensor Development

G cluster_0 Sensor Design & Synthesis cluster_1 Sensing Mechanism A This compound C Coupling Reaction (e.g., Sonogashira) A->C B Fluorophore with reactive group B->C D Fluorescent Sensor Molecule C->D E Sensor + Diol Analyte F Boronate Ester Formation E->F G Change in Fluorescence F->G

Caption: Development and mechanism of a fluorescent sensor.

Experimental Protocol: Synthesis and Evaluation of a Fluorescent Sensor [11][12]

  • Fluorophore Attachment: Couple a suitable fluorophore (e.g., an alkyne-functionalized pyrene or coumarin) to the 3-bromo position of this compound via a Sonogashira coupling reaction.

  • Purification: Purify the resulting fluorescent boronic acid derivative by column chromatography.

  • Spectroscopic Characterization: Characterize the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine its photophysical properties (absorption and emission spectra, quantum yield) in a suitable buffer (e.g., PBS at pH 7.4).

  • Titration Experiments: To a solution of the sensor in the buffer, add increasing concentrations of the target analyte (e.g., glucose, fructose, or a specific glycoprotein).

  • Data Analysis: Record the fluorescence spectrum after each addition and plot the change in fluorescence intensity against the analyte concentration to determine the binding constant and limit of detection.

Parameter Typical Value/Method Notes
Fluorophore Pyrene, Coumarin, BODIPYChoice depends on desired photophysical properties.
Coupling Reaction Sonogashira, Suzuki-MiyauraDepends on the functional groups of the fluorophore.
Buffer PBS (pH 7.4)Should be optimized for the specific analyte.
Analyte Glucose, Fructose, GlycoproteinsThe sensor's selectivity should be tested against a panel of analytes.
Detection Method Fluorescence SpectroscopyMonitor changes in emission intensity or wavelength.

Table 2: Parameters for Fluorescent Sensor Development and Evaluation.

Screening for Enzyme Inhibitory Activity

Boronic acids are known to be potent inhibitors of various enzymes, particularly serine proteases, by forming a stable tetrahedral intermediate with the active site serine residue.[13][14] The bromo and propoxy substituents can be systematically varied to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity.

Workflow for Enzyme Inhibitor Screening

G A Enzyme + Substrate B Enzymatic Reaction (Product Formation) A->B D Inhibition of Enzyme Activity A->D E Reduced Product Formation C This compound (Inhibitor) C->D D->E F IC50 Determination E->F

Caption: Workflow for enzyme inhibition assay.

Experimental Protocol: General Assay for Serine Protease Inhibition [15][16]

  • Assay Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Enzyme Reaction: In a 96-well plate, add the buffer, the serine protease (e.g., trypsin, chymotrypsin), and varying concentrations of the test compound. Pre-incubate for a defined period.

  • Substrate Addition: Initiate the reaction by adding a chromogenic or fluorogenic substrate.

  • Measurement: Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Parameter Typical Value/Method Notes
Enzyme Trypsin, Chymotrypsin, ElastaseA panel of enzymes should be used to assess selectivity.
Substrate Chromogenic or FluorogenicSubstrate concentration should be at or below the Kₘ.
Inhibitor Conc. Serial dilutions (e.g., 1 nM to 100 µM)A wide concentration range is needed for accurate IC₅₀ determination.
Detection Spectrophotometry or FluorometryDepends on the substrate used.
Key Metric IC₅₀ (Half maximal inhibitory concentration)A measure of the inhibitor's potency.

Table 3: Key Parameters for Enzyme Inhibition Screening.

Application in Affinity Chromatography

The reversible covalent interaction between boronic acids and cis-diols can be harnessed to develop affinity chromatography materials for the separation and purification of glycoproteins, saccharides, and other diol-containing molecules.[17][18] this compound can be immobilized onto a solid support via its bromo or propoxy group (after suitable functionalization).

Logical Flow for Affinity Chromatography

G A Immobilize Boronic Acid on Solid Support B Pack Column A->B C Load Sample Mixture (containing glycoproteins) B->C D Wash to Remove Unbound Molecules C->D E Elute Bound Glycoproteins (e.g., with low pH or competing diol) D->E F Purified Glycoproteins E->F

Caption: Workflow for boronate affinity chromatography.

Experimental Protocol: Preparation and Use of a Boronate Affinity Column [19][20]

  • Immobilization: Functionalize a solid support (e.g., agarose or silica beads with amino groups) by reacting it with this compound under conditions that favor nucleophilic aromatic substitution at the bromo position or after converting the propoxy group to a more reactive handle.

  • Column Packing: Pack a chromatography column with the boronic acid-functionalized beads.

  • Equilibration: Equilibrate the column with a binding buffer (typically at a slightly alkaline pH to favor boronate ester formation).

  • Sample Loading: Load the sample containing the target glycoproteins onto the column.

  • Washing: Wash the column with the binding buffer to remove unbound proteins and other impurities.

  • Elution: Elute the bound glycoproteins by changing the buffer to a lower pH (which hydrolyzes the boronate ester) or by including a competing diol (e.g., sorbitol) in the elution buffer.

  • Analysis: Analyze the collected fractions by SDS-PAGE or other methods to confirm the purity of the isolated glycoproteins.

Parameter Typical Material/Condition Notes
Solid Support Agarose, Silica, Magnetic BeadsChoice depends on the scale and application.
Immobilization Chemistry SₙAr, Amide couplingDepends on the functionalization of the support.
Binding Buffer pH 8.0-9.0Higher pH promotes binding.
Elution Buffer pH < 6.0 or containing a competing diolLower pH or a competing diol disrupts binding.
Target Molecules Glycoproteins, Ribonucleosides, CatecholaminesAny molecule with a cis-diol moiety.

Table 4: Parameters for Boronate Affinity Chromatography.

Assessment of Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties. The presence of the propoxy group on the phenyl ring of this compound suggests that it may possess antioxidant activity. This can be investigated using standard in vitro assays.

Conceptual Pathway of Antioxidant Action

G A Free Radical (e.g., DPPH•) C Radical Scavenging A->C B This compound B->C D Stable Radical/Non-radical Species C->D

Caption: Mechanism of radical scavenging by an antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay [13][21]

  • Sample Preparation: Prepare solutions of this compound at various concentrations in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction: In a 96-well plate, mix the test compound solutions with the DPPH solution. Include a control (DPPH solution with solvent only) and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Parameter Typical Reagent/Condition Notes
Assay Method DPPH, ABTS, FRAP, ORACUsing multiple assays provides a more comprehensive assessment.
Standard Antioxidant Ascorbic Acid, Trolox, BHTFor comparison of antioxidant potency.
Solvent Methanol, EthanolShould dissolve both the sample and the radical.
Detection UV-Vis SpectrophotometryMeasures the disappearance of the colored radical.
Key Metric EC₅₀ (Effective Concentration)A measure of antioxidant activity.

Table 5: Parameters for Antioxidant Activity Assays.

Conclusion

This compound represents a promising, yet underutilized, building block in chemical and biological research. Its trifunctional nature provides multiple avenues for the creation of novel molecules with diverse applications. The experimental protocols and conceptual frameworks presented in this guide are intended to catalyze further investigation into this versatile compound. By systematically exploring its potential in organic synthesis, sensor development, enzyme inhibition, and other areas, the scientific community can unlock new opportunities in drug discovery, diagnostics, and materials science. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the exciting exploration of this compound and its derivatives.

References

The Strategic Role of 3-Bromo-5-propoxyphenylboronic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic use of functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. Boronic acids, in particular, have emerged as a class of exceptionally versatile reagents, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This technical guide focuses on a specific, yet increasingly relevant molecule: 3-Bromo-5-propoxyphenylboronic acid . We will delve into its chemical properties, its principal application in Suzuki-Miyaura coupling, and its potential role as a key structural motif in the design of targeted therapies, particularly in the realm of kinase inhibitors. This document serves as a comprehensive resource, providing both a theoretical framework and practical methodologies for leveraging this compound in drug discovery programs.

The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have become indispensable tools for medicinal chemists.[1][2] Their stability, low toxicity, and ease of handling, coupled with their reactivity in a wide range of transformations, make them ideal intermediates in the synthesis of complex molecular architectures.[1][3] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides, stands as a testament to the transformative impact of boronic acid chemistry on pharmaceutical synthesis.[2]

The introduction of a boronic acid moiety can also directly influence the biological activity of a molecule. Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam, feature a boronic acid group as a key pharmacophoric element, highlighting their significance in contemporary drug design.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application. This compound is a substituted phenylboronic acid with a unique combination of functional groups that offer distinct advantages in molecular design.

PropertyValueReference
CAS Number 871126-27-1[4]
Molecular Formula C₉H₁₂BBrO₃
Molecular Weight 258.90 g/mol [4]
Appearance Solid[4]
Melting Point 159-164 °C[4]
SMILES CCCOc1cc(Br)cc(c1)B(O)O[4]

The presence of a bromine atom provides a handle for further functionalization, most notably through Suzuki-Miyaura coupling. The meta-disposed propoxy group and boronic acid moiety influence the molecule's electronics and lipophilicity, which can be strategically exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The primary role of this compound in drug discovery is as a versatile building block in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for the construction of biaryl and related structures that are prevalent in many drug classes.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

Below is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid. This protocol should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the solvent and degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under a stream of inert gas.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow A Reactant Mixing (Aryl Halide, Boronic Acid, Base) B Inert Atmosphere (N2 or Ar) A->B C Solvent Addition & Degassing B->C D Catalyst Addition (e.g., Pd(PPh3)4) C->D E Heating & Reaction Monitoring D->E F Work-up (Extraction & Washing) E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Therapeutic Applications: A Focus on Kinase Inhibitors

While direct evidence for the use of this compound in drug discovery is not extensively published, the structural motifs it embodies are frequently found in potent and selective kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The 3-bromo-5-alkoxy-phenyl moiety can serve as a key pharmacophore that interacts with the ATP-binding site of various kinases. For instance, inhibitors of Tropomyosin Receptor Kinase (TRK) and Anaplastic Lymphoma Kinase (ALK) often feature substituted aryl groups that occupy the hydrophobic pocket of the kinase domain.

Hypothetical Signaling Pathway Inhibition

A drug candidate synthesized using this compound could potentially inhibit a signaling pathway driven by an oncogenic kinase, such as the RAS-RAF-MEK-ERK pathway, which is commonly activated by receptor tyrosine kinases like TRK.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Drug Drug Candidate (Derived from 3-Bromo-5- propoxyphenylboronic acid) Drug->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Structure-Activity Relationship (SAR) Considerations

The 3-bromo-5-propoxyphenyl moiety offers several avenues for SAR exploration:

  • The Propoxy Group: The length and branching of the alkoxy chain can be modified to optimize van der Waals interactions within a hydrophobic pocket of the target protein. This can also be used to modulate the compound's solubility and metabolic stability.

  • The Bromo Group: While primarily a synthetic handle, the bromine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

  • The Aryl Ring: The substitution pattern on the phenyl ring is critical. The 1,3,5-substitution pattern of this compound provides a specific vector for orienting substituents in three-dimensional space, which can be crucial for achieving high target affinity and selectivity.

Conclusion

This compound represents a valuable and strategically important building block for modern drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular scaffolds. While specific applications of this compound are not yet widely reported, its structural features are highly relevant to the design of targeted therapies, particularly kinase inhibitors. By understanding its chemical properties and potential applications, researchers can effectively leverage this compound to accelerate the development of novel and effective medicines. This guide provides a foundational understanding to encourage and facilitate the exploration of this promising chemical entity in future drug discovery endeavors.

References

Theoretical Reactivity of 3-Bromo-5-propoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the reactivity of 3-Bromo-5-propoxyphenylboronic acid. While direct theoretical studies on this specific molecule are not extensively available in published literature, this guide extrapolates from established principles of substituted phenylboronic acid chemistry to predict its behavior. The document focuses on two of the most significant reactions for arylboronic acids: the Suzuki-Miyaura cross-coupling and the Chan-Lam coupling. By examining the electronic and steric influences of the bromo and propoxy substituents, we can anticipate the reactivity of the title compound. This guide also presents detailed, generalized experimental protocols and quantitative data from analogous reactions to provide a practical framework for researchers.

Introduction: Electronic and Steric Profile of this compound

The reactivity of an arylboronic acid is primarily governed by the electronic and steric effects of its substituents. In this compound, the two key substituents are the bromo and propoxy groups at the meta positions relative to the boronic acid moiety.

  • Electronic Effects:

    • The bromo group is an electron-withdrawing group via induction due to its high electronegativity, and a weak deactivator through resonance.

    • The propoxy group is an electron-donating group through resonance, due to the lone pairs on the oxygen atom, and weakly electron-withdrawing through induction.

The interplay of these electronic effects influences the electron density of the aromatic ring and the boron atom, which in turn affects the rates of key steps in catalytic cycles, such as transmetalation.

  • Steric Effects:

    • Both the bromo and propoxy groups are in the meta positions, which means they exert a moderate steric hindrance around the boronic acid group. This is less pronounced than if they were in the ortho positions. The steric bulk can influence the approach of the catalyst and other reagents to the reactive center.

Key Reactivities and Theoretical Considerations

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.

Theoretical Considerations for this compound:

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the arylboronic acid is particularly crucial for the transmetalation step. The electron-donating propoxy group is expected to increase the nucleophilicity of the aryl group, potentially facilitating the transfer of the aryl group from boron to the palladium center. Conversely, the electron-withdrawing bromo group will have an opposing effect. The overall electronic nature of the ring will be a balance of these two effects.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'-B(OH)2 This compound Ar'-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Pd(0)L2

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Chan-Lam Coupling Reaction

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically between an arylboronic acid and an amine or an alcohol, using a copper catalyst.

Theoretical Considerations for this compound:

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, it is generally accepted to involve the formation of a copper-aryl intermediate. The reaction is sensitive to the electronic properties of the arylboronic acid. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring of this compound will influence the rate of formation and subsequent reactivity of the copper-aryl species.

Chan_Lam_Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Oxidation/ Coordination Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive Elimination Ar-B(OH)2 This compound Ar-B(OH)2->Cu(II) H-Nu Amine/Alcohol H-Nu->Ar-Cu(II) Oxidant Oxidant Oxidant->Cu(I) Cu(I)->Cu(II) Re-oxidation

Figure 2: Postulated Catalytic Cycle for the Chan-Lam Coupling.

Experimental Protocols and Data

While specific experimental data for this compound is scarce, the following protocols for analogous compounds provide a strong starting point for experimental design.

Suzuki-Miyaura Coupling: Synthesis of a Biaryl Compound

The following protocol is adapted from a reported synthesis utilizing 3-bromo-5-methoxyphenylboronic acid pinacol ester, a close structural analog.[1]

Experimental Protocol:

  • To a reaction vessel, add the aryl iodide (1.0 equiv), 3-bromo-5-methoxyphenylboronic acid pinacol ester (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add a 2M aqueous solution of Na₂CO₃ (3.0 equiv).

  • Add a suitable solvent, such as a mixture of toluene and ethanol.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add Aryl Iodide, Boronic Ester, & Catalyst Add Base & Solvent Add Na2CO3 solution & Solvent Add Reactants->Add Base & Solvent Degas Degas with Ar/N2 Add Base & Solvent->Degas Heat Heat to 80-90 °C Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench & Extract Cool, add H2O & EtOAc, separate layers Monitor->Quench & Extract Wash & Dry Wash with brine, dry over Na2SO4 Quench & Extract->Wash & Dry Concentrate Concentrate in vacuo Wash & Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Figure 3: Experimental Workflow for a Typical Suzuki-Miyaura Coupling.

Quantitative Data for an Analogous Suzuki-Miyaura Reaction[1]:

Reactant 1 (Aryl Halide)Reactant 2 (Boronic Ester)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Iodinated Anthracene Dimer3-bromo-5-methoxyphenylboronic acid pinacol esterPd(PPh₃)₄Na₂CO₃Toluene/Ethanol901254
Chan-Lam Coupling: N-Arylation of an Amine

The following is a generalized protocol for the Chan-Lam N-arylation of an amine with an arylboronic acid.

Experimental Protocol:

  • To a reaction flask, add the arylboronic acid (1.0 equiv), the amine (1.2 equiv), and Cu(OAc)₂ (0.1 - 1.0 equiv).

  • Add a suitable solvent, such as dichloromethane (DCM) or methanol.

  • Add a base, such as triethylamine or pyridine (2.0 equiv).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for a Representative Chan-Lam Coupling:

Arylboronic AcidAmine/AlcoholCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidImidazoleCu(OAc)₂PyridineDCMRT4885-95
4-Methoxyphenylboronic acidAnilineCu(OAc)₂TriethylamineDCMRT7270-80

Conclusion

This compound is a versatile building block for organic synthesis. Based on the theoretical principles of physical organic chemistry, its reactivity in key cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings can be rationally predicted. The presence of both an electron-donating propoxy group and an electron-withdrawing bromo group creates a unique electronic environment that will influence reaction rates and yields. The provided experimental protocols and data from analogous systems offer a solid foundation for the practical application of this reagent in the synthesis of complex molecules for research, drug discovery, and materials science. Further empirical studies are warranted to fully elucidate the specific reactivity profile of this compound.

References

An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon bonds to construct biaryl and substituted aromatic compounds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction's significance was recognized with the 2010 Nobel Prize in Chemistry.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents have made it an indispensable tool in academic research and pharmaceutical drug development.[1][2] This guide provides a comprehensive overview of the Suzuki coupling reaction with a focus on the use of substituted phenylboronic acids, offering detailed experimental protocols, quantitative data on the impact of substituents, and a visual representation of the reaction mechanism.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar palladium(II) intermediate.[1][3] The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl.[4]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (in this case, a substituted phenyl group) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The halide or other leaving group on the palladium is replaced by the substituted phenyl group.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate. The two organic groups (the aryl group from the halide and the substituted phenyl group from the boronic acid) couple to form the desired biaryl product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1][3]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base Boronate->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Impact of Substituents on Phenylboronic Acids

The electronic nature of the substituents on the phenylboronic acid can significantly influence the efficiency of the Suzuki coupling reaction. Generally, electron-withdrawing groups on the phenylboronic acid enhance the rate of transmetalation, while electron-donating groups can have the opposite effect. However, the overall yield and reaction conditions are a result of a complex interplay between the electronics of both coupling partners, the choice of catalyst, base, and solvent.

Quantitative Data on Suzuki Coupling with Substituted Phenylboronic Acids

The following tables summarize the reaction conditions and yields for the Suzuki coupling of various substituted phenylboronic acids with different aryl halides.

Table 1: Coupling of Phenylboronic Acid with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePd-diimine@SBA-15K₂CO₃H₂ORT198[3]
2BromobenzenePd-diimine@SBA-15K₂CO₃H₂ORT1.595[3]
34-IodoacetophenonePVP-PdNPs (0.0005)K₃PO₄H₂O80490[6]
44-BromoanisolePd/HPSK₂CO₃H₂O/EtOH80292[7]
54-NitrobromobenzeneFe₃O₄@chitosan-PdK₂CO₃H₂O/EtOH800.598[8]
6ChlorobenzenePATP-stabilized PdNPsK₂CO₃H₂O/DMF100696[9]

Table 2: Coupling of Substituted Phenylboronic Acids with 4-Bromoacetophenone

EntryPhenylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidMagnetic supported Pd(II)-N₂O₂ (1.0)K₂CO₃DMA10024100[10]
24-Methoxyphenylboronic acidPd(II) complex 7 (0.5)KOHH₂O100195[11]
34-Chlorophenylboronic acidPd(II) complex 7 (0.5)KOHH₂O100192[11]

Table 3: Coupling of Substituted Phenylboronic Acids with 4-Iodoanisole

EntryPhenylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd/C (1.4)K₂CO₃DMFReflux (MW)0.592[2]

Detailed Experimental Protocols

The following protocols provide a general framework for performing a Suzuki coupling reaction with substituted phenylboronic acids. The specific conditions, including catalyst, base, solvent, and temperature, should be optimized based on the specific substrates being used, as indicated in the tables above.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Substituted phenylboronic acid (1.1 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a specialized catalyst as per the tables) (0.1 - 5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, H₂O/Organic co-solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (if necessary)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.1-1.5 mmol), the palladium catalyst, and the base.

  • Solvent Addition and Degassing: Add the appropriate solvent. To ensure an inert atmosphere, which is crucial for the stability of the palladium catalyst, the reaction mixture should be thoroughly degassed. This can be achieved by bubbling argon or nitrogen through the solution for 15-30 minutes or by subjecting the flask to several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[12]

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Example Experimental Workflow

Experimental_Workflow Start Start Setup Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base Start->Setup Solvent Add Solvent and Degas (N₂ or Ar Purge) Setup->Solvent Reaction Heat Reaction Mixture (Monitor by TLC) Solvent->Reaction Workup Cool, Dilute with H₂O, and Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate, and Purify (Recrystallization or Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for a Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds. Understanding the reaction mechanism and the influence of substituents on the phenylboronic acid coupling partner is crucial for optimizing reaction conditions and achieving high yields of the desired products. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules. The continued development of new catalysts and reaction conditions further expands the scope and utility of this important transformation in modern organic chemistry.

References

Methodological & Application

Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Palladium-Catalyzed Suzuki-Miyaura Coupling Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biphenyl structures.[1] This palladium-catalyzed reaction joins an organoboron species (like a boronic acid) with an organohalide or triflate.[1][2] Due to the stability, low toxicity, and commercial availability of many boronic acids, the Suzuki coupling is widely employed in the pharmaceutical and materials science industries for creating complex molecules.[3][4] This protocol details a general method for the Suzuki-Miyaura coupling of 3-Bromo-5-propoxyphenylboronic acid with a generic aryl halide, a key transformation for synthesizing functionalized biaryl compounds.

Core Reaction

The fundamental transformation involves coupling this compound with an aryl halide in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Where:

  • R-X : An aryl or heteroaryl halide (e.g., Bromide, Iodide).

  • (HO)2B-Ar' : this compound.

  • Pd Catalyst : A Palladium(0) source, often with a phosphine ligand.[4]

  • Base : Required to activate the boronic acid for transmetalation.[3]

  • R-Ar' : The resulting biaryl product.

Experimental Protocol

This protocol provides a representative procedure for the Suzuki-Miyaura coupling. Researchers should note that reaction conditions, including catalyst, ligand, base, and solvent, may require optimization for specific substrates to achieve optimal yields.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., 4-Bromoanisole)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous Solvent (e.g., 1,4-Dioxane and Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents) and the chosen aryl halide (1.0 equivalent).

  • Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, 2.0 equivalents) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The typical concentration is 0.1 M with respect to the limiting reagent (aryl halide).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Data Presentation: Reaction Parameters

The following table summarizes the typical quantitative parameters for the described Suzuki-Miyaura coupling protocol.

ParameterComponent/ConditionTypical Value/RangeRole
Organoboron This compound1.1 - 1.5 equivalentsCarbon nucleophile source
Organohalide Aryl Bromide/Iodide1.0 equivalentCarbon electrophile source
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄1 - 5 mol %Facilitates C-C bond formation[4]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0 equivalentsActivates boronic acid[2]
Solvent Dioxane/H₂O, Toluene/H₂O, or THF4:1 to 10:1 ratioReaction medium
Temperature Reaction Temperature80 - 110 °CProvides activation energy
Time Reaction Duration2 - 24 hoursTime to completion
Yield Product Yield65 - 95% (Substrate dependent)Reaction efficiency

Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki coupling is a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L₂-Ar' Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar' RedElim->Product RX R-X RX->OxAdd ArBOH2 Ar'B(OH)₂ + Base Borate [Ar'B(OH)₃]⁻ ArBOH2->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

This diagram outlines the step-by-step laboratory procedure for performing the Suzuki coupling reaction.

Experimental_Workflow start Start setup 1. Combine Reagents (Boronic Acid, Aryl Halide, Base, Catalyst) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (80-100°C, 4-24h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End (Pure Biaryl Product) purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of an appropriate palladium catalyst system for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-propoxyphenylboronic acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired biaryl product. These guidelines are based on established principles of palladium-catalyzed cross-coupling reactions and data from analogous chemical systems.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound (like a boronic acid) with an organic halide or triflate.[1][2] This reaction is favored in pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[3]

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligand is paramount for a successful Suzuki-Miyaura coupling. The electronic and steric properties of the ligand significantly influence the efficiency of the catalytic cycle. For substrates like this compound, which is a disubstituted aryl bromide, the steric hindrance and electronic nature of the substituents should be considered.

Electron-rich and bulky phosphine ligands are often employed to enhance the rate of both the oxidative addition and reductive elimination steps.[3]

Common Palladium Catalysts and Precatalysts:
  • Palladium(II) acetate (Pd(OAc)₂): A common palladium precursor that is reduced in situ to the active Pd(0) species. It is often used in combination with a variety of phosphine ligands.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is widely used in cross-coupling reactions.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A Pd(0) complex with built-in phosphine ligands. It is a reliable catalyst for a range of Suzuki couplings.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A highly effective and versatile catalyst, particularly for challenging substrates. The dppf ligand is known to stabilize the catalytic species and promote high yields.[4]

Recommended Ligands:
  • Triphenylphosphine (PPh₃): A standard, widely used phosphine ligand.

  • Tri(tert-butyl)phosphine (P(t-Bu)₃): A bulky and electron-rich ligand that is effective for coupling of aryl chlorides and sterically hindered substrates.[5]

  • Tricyclohexylphosphine (PCy₃): Another bulky and electron-rich phosphine ligand that often provides high catalytic activity.[5]

  • Buchwald Ligands (e.g., XPhos, SPhos): A class of highly effective biaryl phosphine ligands known for their ability to promote challenging cross-coupling reactions with high efficiency.

Screening of Palladium Catalysts for Analogous Suzuki Couplings

The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions of structurally related bromo-aromatic compounds. This data can serve as a guide for selecting a starting point for the optimization of the reaction with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃DME801845[4]
25-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME801862[4]
35-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPdCl₂(PPh₃)₂ (5)-K₂CO₃DME801855[4]
45-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80291[4]
5BromobenzenePhenylboronic acidPd(OAc)₂ (0.01)-K₃PO₄Toluene100--[6]
61-bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O11048~95[7]

The Role of Base and Solvent

The choice of base and solvent is also crucial for the success of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation.[5] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.[8]

The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include:

  • Toluene/Water

  • Dioxane/Water

  • Dimethoxyethane (DME)/Water

  • Ethanol/Water[6]

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, which can be adapted for this compound.

Protocol 1: General Screening Protocol with Pd(dppf)Cl₂

This protocol is a good starting point for screening the reactivity of this compound with a partner aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(dppf)Cl₂ (0.02 - 0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block

Procedure:

  • To the reaction vessel, add this compound, the aryl halide, and potassium carbonate.

  • Seal the vessel and evacuate and backfill with nitrogen or argon three times.

  • Under a positive pressure of inert gas, add Pd(dppf)Cl₂.

  • Add 1,4-dioxane and water in a 4:1 to 10:1 ratio (e.g., 4 mL dioxane, 1 mL water). The mixture should be sparged with inert gas for 10-15 minutes.[9]

  • Seal the vessel tightly and place it in a preheated heating block at 80-100 °C.

  • Stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protocol using Pd(OAc)₂ with a Phosphine Ligand

This protocol is suitable for optimizations where different phosphine ligands are screened.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

  • Phosphine ligand (e.g., PPh₃, PCy₃, XPhos) (0.04 - 0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To the reaction vessel, add Pd(OAc)₂ and the phosphine ligand.

  • Seal the vessel, evacuate, and backfill with inert gas.

  • Add toluene and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound, the aryl halide, and cesium carbonate.

  • Add water (typically 10-20% of the total solvent volume).

  • Sparge the mixture with inert gas for 10-15 minutes.

  • Seal the vessel and heat with vigorous stirring at 90-110 °C for 4-24 hours.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2 + Base) PdII->Transmetal Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar' (L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection Workflow

Catalyst_Selection_Workflow Start Define Coupling Partners: This compound + Aryl Halide Initial_Screen Initial Catalyst Screening (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) Start->Initial_Screen Analyze_Yield Analyze Initial Yield Initial_Screen->Analyze_Yield Low_Yield Low Yield (<50%) Analyze_Yield->Low_Yield No High_Yield High Yield (>80%) Analyze_Yield->High_Yield Yes Optimize Optimize Reaction Conditions: - Base (K₂CO₃, Cs₂CO₃, K₃PO₄) - Solvent (Dioxane, Toluene, DME) - Temperature (80-110°C) Low_Yield->Optimize Ligand_Screen Screen Bulky Ligands (e.g., XPhos, SPhos, P(t-Bu)₃) Low_Yield->Ligand_Screen Analyze_Optimized Analyze Optimized Yield Optimize->Analyze_Optimized Ligand_Screen->Analyze_Optimized Analyze_Optimized->Low_Yield No Analyze_Optimized->High_Yield Yes Final_Protocol Finalize Protocol High_Yield->Final_Protocol

Caption: A logical workflow for selecting and optimizing a palladium catalyst system.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the base and solvent conditions for Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-propoxyphenylboronic acid and structurally similar arylboronic acids. The information is intended to guide the development of robust and efficient synthetic protocols for the formation of biaryl structures, which are prevalent in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The choice of base, solvent, and palladium catalyst system is critical for achieving high yields and minimizing side reactions, such as protodeboronation of the boronic acid.

For substrates like this compound, which possess both an electron-donating alkoxy group and a halogen, the reaction conditions can be finely tuned to optimize the coupling efficiency. The following sections provide a summary of typical reaction conditions, detailed experimental protocols, and a visual representation of the reaction workflow.

Quantitative Data Summary

The following table summarizes various reaction conditions for Suzuki-Miyaura coupling reactions of aryl bromides with substituted phenylboronic acids, providing a comparative overview of the impact of different bases, solvents, and catalysts on the reaction outcome. While specific data for this compound is limited in publicly available literature, the conditions presented for structurally related compounds serve as a strong starting point for reaction optimization.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
13-Iodo-anthracene derivative3-Bromo-5-methoxyphenylboronic acid pinacol esterPd(PPh₃)₄ (not specified)Na₂CO₃ (not specified)Not specifiedNot specifiedNot specified54[1]
24-BromoacetophenonePhenylboronic acidPd(II)-complex (cat.)Cs₂CO₃DMF/H₂ONot specifiedNot specifiedGood[2]
3BromobenzenePhenylboronic acidPd/NiFe₂O₄ (cat.)Na₂CO₃DMF/H₂ONot specified0.5-195[2]
43-Bromo pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidPdCl₂(dppf) (5)K₂CO₃ (3)Dioxane135 (MW)0.6794[1]
53-Bromo pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (3)Dioxane135 (MW)0.6796[1][3]
6Phenyl iodidePentafluorophenylboronic acidPd(PPh₃)₄ / Ag₂OCsFNot specifiedNot specifiedNot specified>90
7General Aryl BromideGeneral Arylboronic AcidPd₂(dba)₃ / JohnPhos (5)Cs₂CO₃ (3)THF/H₂O402.590

Experimental Protocols

Below are detailed, representative methodologies for performing a Suzuki-Miyaura coupling reaction with an arylboronic acid such as this compound.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is adapted from a standard Suzuki-Miyaura coupling procedure and is a good starting point for the reaction of this compound with an aryl halide.

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Add Pd(dppf)Cl₂ (0.05 eq.) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 85-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is based on optimized conditions for rapid Suzuki-Miyaura couplings and can be adapted for high-throughput synthesis.[1]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

Procedure:

  • In a microwave vial, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), potassium carbonate (3.0 eq.), XPhos Pd G2 (2.5 mol%), and XPhos (5 mol%).

  • Add degassed 1,4-dioxane to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 135 °C for 40 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the final product.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) Borate [R²-B(OR)₂(OH)]⁻ BoronicAcid->Borate Base Base Base->Borate Borate->Transmetal Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (e.g., Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup Aqueous Workup (Extraction) heat->workup dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Biaryl Product purify->product

References

Synthesis of Biaryl Compounds Featuring a 3-Bromo-5-propoxyphenyl Moiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 3-Bromo-5-propoxyphenylboronic acid. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed carbon-carbon bond-forming reaction essential in medicinal chemistry and materials science for the construction of complex molecular architectures.

Introduction to Biaryl Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon single bond between an organoboron compound (such as a boronic acid) and an organohalide. This reaction is favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of reactants.

The general transformation involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. The catalytic cycle is well-understood and consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Application of this compound

This compound serves as a versatile building block in the synthesis of complex biaryl structures. The presence of the propoxy group can influence the electronic properties and solubility of the final compound, while the bromo substituent offers a handle for further functionalization, such as subsequent cross-coupling reactions. This dual functionality makes it a valuable reagent in the development of novel pharmaceutical agents and functional materials.

Experimental Protocols: Suzuki-Miyaura Coupling

The following section details generalized and specific protocols for the Suzuki-Miyaura coupling of this compound with various aryl bromides.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of the coupling reaction between this compound and a variety of aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Specific Example: Synthesis of a Biaryl Compound

While a specific literature protocol for the coupling of this compound was not found in the immediate search, a representative procedure based on common practices for similar substrates is provided below. This should be considered a starting point for optimization.

Reaction: Coupling of this compound with 1-bromo-4-methoxybenzene.

Materials:

  • This compound (1.2 equiv)

  • 1-bromo-4-methoxybenzene (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

Procedure:

  • In a Schlenk flask, combine 1-bromo-4-methoxybenzene, this compound, and potassium carbonate.

  • Add Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and add ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the biaryl product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for Suzuki-Miyaura couplings. Note that these are generalized and actual results will vary based on the specific substrates and optimized conditions.

Table 1: Common Catalysts and Ligands for Suzuki-Miyaura Coupling

CatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine1-5A common, versatile catalyst.
PdCl₂(dppf)dppf1-3Effective for a broad range of substrates.
Pd(OAc)₂XPhos, SPhos, etc.0.5-2Often used with specialized phosphine ligands for challenging couplings.
Pd/C-5-10Heterogeneous catalyst, allows for easier removal but may have lower activity.

Table 2: Influence of Reaction Parameters on Yield

ParameterVariationGeneral Effect on Yield
Base Weak (e.g., NaHCO₃) vs. Strong (e.g., Cs₂CO₃)Stronger bases often lead to higher yields, but can affect sensitive functional groups.
Solvent Aprotic (e.g., Toluene) vs. Polar Aprotic (e.g., DMF)Solvent choice can significantly impact solubility and reaction rate.
Temperature Room Temperature vs. Elevated (80-120 °C)Most couplings require heating to proceed at a reasonable rate.
Ligand Electron-rich/Bulky vs. Electron-poorLigand choice is crucial for catalyst stability and reactivity, especially with sterically hindered substrates.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdArB [Ar-Pd(II)L₂-Ar']⁺[B(OH)₃X]⁻ ArPdBr->ArPdArB Transmetalation (Ar'B(OH)₂) ArAr Ar-Ar' ArPdArB->ArAr Reductive Elimination ArAr->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of biaryl compounds using the Suzuki-Miyaura reaction.

Experimental_Workflow Start Combine Reactants: Aryl Halide, Boronic Acid, Base Add_Catalyst Add Pd Catalyst & Ligand Start->Add_Catalyst Degas Degas and Add Solvent Add_Catalyst->Degas Reaction Heat and Stir Degas->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Biaryl Product Characterization->Final_Product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Application Notes and Protocols: 3-Bromo-5-propoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-propoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the synthesis of complex biaryl and heteroaryl structures. These structural motifs are prevalent in a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The presence of the bromo, propoxy, and boronic acid functionalities on the same phenyl ring offers multiple points for molecular diversification and structure-activity relationship (SAR) studies.

Application: Synthesis of a Hypothetical Kinase Inhibitor

In this application note, we describe the use of this compound in the synthesis of a hypothetical kinase inhibitor targeting a generic protein kinase. The core of the inhibitor is a biaryl structure, a common scaffold for kinase inhibitors that can mimic the adenine region of ATP, thus competing for the enzyme's active site.

Synthetic Scheme

The synthesis involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic halide, for instance, a bromopyrimidine derivative, which is a common core in many kinase inhibitors.[2]

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura cross-coupling of arylboronic acids with heteroaryl bromides.[3][4]

Materials:

  • This compound

  • 5-Bromo-2,4-dichloropyrimidine (or other suitable heteroaryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

  • Microwave reactor (optional, for reaction optimization)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the heteroaryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the vessel with nitrogen three times to ensure an inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture at 80-100 °C under nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave irradiation can also be employed to potentially reduce reaction times.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

The following table presents hypothetical pharmacological data for a series of kinase inhibitors synthesized using this compound and various heterocyclic coupling partners. This data illustrates how SAR can be explored by modifying the heterocyclic component.

Compound IDHeterocyclic PartnerKinase TargetIC₅₀ (nM)
HYPO-001 5-Bromo-2-aminopyrimidineKinase A75
HYPO-002 2-Bromo-6-methylpyridineKinase A150
HYPO-003 4-Bromo-1H-pyrazoleKinase A220
HYPO-004 5-Bromo-2-aminopyrimidineKinase B350
HYPO-005 2-Bromo-6-methylpyridineKinase B800
HYPO-006 4-Bromo-1H-pyrazoleKinase B>1000

Visualizations

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors using this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Suzuki-Miyaura Coupling A->C B Heterocyclic Halide B->C D Purification C->D E Kinase Activity Assay D->E D->E F Cell-Based Assays E->F G SAR Analysis F->G

Caption: Workflow for Synthesis and Evaluation.

Signaling Pathway Inhibition

The diagram below represents a simplified signaling pathway and the point of inhibition by the synthesized biaryl kinase inhibitor.

G receptor Receptor Tyrosine Kinase kinase_A Protein Kinase A receptor->kinase_A Activates substrate Substrate Protein kinase_A->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response inhibitor Biaryl Inhibitor (from 3-Bromo-5-propoxy- phenylboronic acid) inhibitor->kinase_A

Caption: Kinase Signaling Pathway Inhibition.

References

Application Notes and Protocols: Scale-Up Synthesis of 3-Bromo-5-propoxyphenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-propoxyphenylboronic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized in cross-coupling reactions to synthesize more complex molecules with potential therapeutic applications. The efficient synthesis of this intermediate at a larger scale is crucial for advancing drug discovery programs. These application notes provide detailed protocols for the scale-up synthesis, purification, and subsequent derivatization of this compound, tailored for an industrial or large-scale laboratory setting.

Scale-Up Synthesis of this compound

The recommended scalable synthesis of this compound is based on a Grignard reaction, a well-established and industrially viable method for the formation of arylboronic acids.[1] This process involves the formation of a Grignard reagent from 1,3-dibromo-5-propoxybenzene, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Experimental Protocol: Grignard Route

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
1,3-Dibromo-5-propoxybenzene281.99->98%
Magnesium turnings24.31->99%
Iodine253.81->99.8%
Anhydrous Tetrahydrofuran (THF)72.110.889>99.9%
Triisopropyl borate188.080.815>98%
Hydrochloric acid (HCl)36.461.18 (37%)37%
Toluene92.140.867>99.5%
Hexane86.180.659>99%

Procedure:

  • Reactor Setup: A dry, inerted (Nitrogen or Argon) 50 L glass reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermocouple is charged with magnesium turnings (1.2 kg, 49.4 mol).

  • Grignard Initiation: A small crystal of iodine is added to the magnesium turnings. A solution of 1,3-dibromo-5-propoxybenzene (10.0 kg, 35.5 mol) in anhydrous THF (20 L) is prepared. A small portion of this solution (~500 mL) is added to the magnesium to initiate the reaction, evidenced by a gentle exotherm and disappearance of the iodine color.

  • Grignard Formation: The remaining solution of 1,3-dibromo-5-propoxybenzene is added dropwise to the reactor, maintaining the internal temperature between 40-50 °C. After the addition is complete, the reaction mixture is stirred at this temperature for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

  • Borylation: The reactor is cooled to -15 °C to -10 °C. A solution of triisopropyl borate (8.0 kg, 42.5 mol) in anhydrous THF (5 L) is added dropwise, maintaining the internal temperature below -5 °C. The reaction is highly exothermic. After the addition, the mixture is stirred for another 1-2 hours at this temperature.

  • Hydrolysis: The reaction mixture is allowed to warm to 0-5 °C and then slowly quenched by the dropwise addition of 1 M hydrochloric acid (approx. 25 L), keeping the temperature below 20 °C. The mixture is stirred for 30 minutes.

  • Work-up and Isolation: The organic layer is separated. The aqueous layer is extracted with toluene (2 x 10 L). The combined organic layers are washed with brine (10 L), dried over anhydrous sodium sulfate, and filtered.

  • Crystallization and Purification: The solvent is removed under reduced pressure to afford the crude product. The crude solid is suspended in a mixture of hexane and toluene (e.g., 9:1 v/v) and stirred at room temperature to induce crystallization. The solid is collected by filtration, washed with cold hexane, and dried under vacuum to yield this compound.

Expected Yield and Purity:

ParameterValue
Expected Yield70-80%
Purity (by HPLC)>97%
Melting Point159-164 °C

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_borylation Borylation cluster_workup Work-up & Purification A Dry & Inert Reactor B Charge Mg Turnings A->B C Add 1,3-Dibromo-5-propoxybenzene in THF B->C D Maintain T = 40-50 °C C->D E Stir for 2-3 hours D->E F Cool to -15 °C E->F G Add Triisopropyl Borate in THF F->G H Maintain T < -5 °C G->H I Acidic Hydrolysis (HCl) H->I J Phase Separation I->J K Solvent Evaporation J->K L Recrystallization (Hexane/Toluene) K->L M Filtration & Drying L->M N Final Product M->N

Caption: Workflow for the scale-up synthesis of this compound.

Purification of Arylboronic Acids at Scale

For industrial production, a simple and efficient purification method is crucial. One common approach involves the formation of a basic salt of the boronic acid, followed by extraction and re-acidification.[2]

Experimental Protocol: Purification via Salt Formation
  • Dissolution: The crude this compound is dissolved in a suitable organic solvent such as diethyl ether or ethyl acetate.[2]

  • Base Treatment: An aqueous solution of a base like sodium hydroxide or potassium carbonate is added to the organic solution to form the corresponding boronate salt, which is water-soluble.[2]

  • Extraction: The aqueous layer containing the boronate salt is separated from the organic layer, which retains many organic impurities. The aqueous layer can be washed with a fresh portion of the organic solvent to further remove impurities.[2]

  • Acidification: The aqueous solution of the pure boronate salt is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the pure boronic acid.[2]

  • Isolation: The precipitated pure this compound is collected by filtration, washed with water to remove any remaining salts, and dried under vacuum.

Purification Workflow Diagram

G A Crude Boronic Acid in Organic Solvent B Add Aqueous Base (e.g., NaOH) A->B C Aqueous Layer (Boronate Salt) B->C Phase Separation D Organic Layer (Impurities) B->D Phase Separation E Acidify with HCl C->E F Pure Boronic Acid (Precipitate) E->F G Filtration & Drying F->G H Purified Product G->H

Caption: Purification process for arylboronic acids via salt formation.

Synthesis of this compound Derivatives

A primary application of this compound in drug development is its use in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[3][4]

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

Reagent/SolventMolar Mass ( g/mol )Role
This compound258.91Reactant
Aryl Halide (e.g., Aryl bromide)VariableCoupling Partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.56Catalyst
K₂CO₃ (Potassium carbonate)138.21Base
1,4-Dioxane88.11Solvent
Water18.02Co-solvent

Procedure:

  • Reactor Setup: A reactor is charged with this compound (1.2 eq.), the aryl halide (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added to the reactor.

  • Inerting: The mixture is degassed by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: Pd(PPh₃)₄ (0.03 eq.) is added to the reaction mixture under an inert atmosphere.

  • Reaction: The mixture is heated to 80-90 °C and stirred until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl derivative.

Signaling Pathway Context (Hypothetical)

Arylboronic acid derivatives are often designed as inhibitors of specific signaling pathways implicated in diseases. For instance, a derivative of this compound could be synthesized to target a protein kinase in a cancer-related pathway.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_drug Drug Action GF Growth Factor Rec Receptor GF->Rec KinaseA Kinase A Rec->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Drug Boronic Acid Derivative Drug->KinaseB

Caption: Inhibition of a kinase signaling pathway by a boronic acid derivative.

References

Protecting Group Strategies for 3-Bromo-5-propoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in reactions involving 3-bromo-5-propoxyphenylboronic acid. The selection of an appropriate protecting group is critical for achieving high yields and purity in multi-step syntheses, particularly in the context of cross-coupling reactions where the boronic acid moiety is intended to react in a specific sequence.

Introduction to Protecting Group Strategies

In the synthesis of complex molecules containing multiple functional groups, it is often necessary to temporarily block the reactivity of one group to allow a transformation to occur at another site. For this compound, the primary functional group of concern is the boronic acid. The aryl bromide and propoxy ether are generally stable under many reaction conditions, but the boronic acid can undergo undesired side reactions.

The choice of protecting group for the boronic acid depends on several factors, including the stability of the protecting group to subsequent reaction conditions and the ease and selectivity of its removal. This note focuses on three common and effective protecting groups for boronic acids: the pinacol ester, the N-methyliminodiacetic acid (MIDA) ester, and the trifluoroborate salt.

Comparative Analysis of Boronic Acid Protecting Groups

The following table summarizes the key characteristics of the most common boronic acid protecting groups, providing a basis for selecting the optimal strategy for a given synthetic route.

| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability & Compatibility | Typical Yield (Protection) | | :--- | :--- | :--- | :--- | :--- | | Pinacol Ester | Aryl-B(pin) | Boronic acid, pinacol, solvent (e.g., toluene, THF), Dean-Stark or molecular sieves, heat. | 1. NaIO4, NH4OAc, acetone/water. 2. Phenylboronic acid, acetone. 3. Aqueous acid (e.g., HCl). | Stable to chromatography, many anhydrous reaction conditions. Can be sensitive to strong aqueous acids/bases. Compatible with Suzuki-Miyaura coupling. | >90% | | MIDA Ester | Aryl-B(MIDA) | Boronic acid, N-methyliminodiacetic acid, DMSO, heat. | Mild aqueous base (e.g., 1M NaOH or NaHCO3), THF, room temperature. | Highly stable to chromatography, anhydrous cross-coupling conditions (up to 80°C), and a wide range of reagents. | 50-80%[1] | | Trifluoroborate Salt | [Aryl-BF3]K | Boronic acid, KHF2, methanol/water or acetone/water. | Aqueous acid (e.g., HCl) or silica gel. | Air and moisture stable crystalline solids. Can be used directly in Suzuki-Miyaura coupling. | High |

Experimental Protocols

The following are detailed protocols for the protection and deprotection of boronic acids, adaptable for this compound. It is recommended to start with the commercially available 3-bromo-5-hydroxyphenylboronic acid pinacol ester, which can then be functionalized.

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol describes the O-propylation of the commercially available 3-bromo-5-hydroxyphenylboronic acid pinacol ester.

Materials:

  • 3-Bromo-5-hydroxyphenylboronic acid pinacol ester

  • 1-Iodopropane (or 1-bromopropane)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 3-bromo-5-hydroxyphenylboronic acid pinacol ester (1.0 equiv) in anhydrous DMF, add K2CO3 (2.0 equiv).

  • Add 1-iodopropane (1.2 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound pinacol ester.

Protocol 2: Deprotection of Pinacol Ester to the Free Boronic Acid

Materials:

  • This compound pinacol ester

  • Sodium periodate (NaIO4)

  • Ammonium acetate (NH4OAc)

  • Acetone

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the this compound pinacol ester (1.0 equiv) in a 1:1 mixture of acetone and water.

  • Add ammonium acetate (4.0 equiv) followed by sodium periodate (4.0 equiv).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the inorganic salts.

  • Extract the filtrate with dichloromethane (3 x volumes).

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure to yield the this compound.

Protocol 3: Protection of this compound as a MIDA Ester

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Toluene

Procedure:

  • To a flask equipped with a Dean-Stark apparatus, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Add a mixture of anhydrous DMSO and toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • After no more water is collected, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA ester can often be used without further purification or can be purified by crystallization or chromatography.

Protocol 4: Deprotection of a MIDA Ester

Materials:

  • This compound MIDA ester

  • 1 M Sodium hydroxide (NaOH) solution

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the MIDA ester in THF.

  • Add 1 M aqueous NaOH solution and stir at room temperature for 1-3 hours.[2]

  • Monitor the deprotection by TLC.

  • Acidify the mixture with 1 M HCl to pH ~2.

  • Extract the product with diethyl ether (3 x volumes).

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the free boronic acid.

Visualization of Protecting Group Strategies

The following diagrams illustrate the workflows for the protection and deprotection of the boronic acid functionality.

ProtectionDeprotectionWorkflow FreeBA 3-Bromo-5-propoxy- phenylboronic Acid ProtectedBA Protected Boronic Acid (Pinacol or MIDA Ester) FreeBA->ProtectedBA Protection ProtectedBA->FreeBA Deprotection Reaction Further Synthetic Steps ProtectedBA->Reaction Stable during reaction Reaction->ProtectedBA Unchanged

Caption: General workflow for boronic acid protection and deprotection.

SyntheticRoute Start 3-Bromo-5-hydroxy- phenylboronic acid pinacol ester Propoxylation O-Propylation Start->Propoxylation 1. K2CO3, 1-iodopropane, DMF Intermediate 3-Bromo-5-propoxy- phenylboronic acid pinacol ester Propoxylation->Intermediate Deprotection Deprotection Intermediate->Deprotection 2. NaIO4, NH4OAc, acetone/water FinalProduct 3-Bromo-5-propoxy- phenylboronic acid Deprotection->FinalProduct

Caption: Synthetic route to the target molecule via a pinacol-protected intermediate.

Conclusion

The choice of a protecting group for this compound is a strategic decision that can significantly impact the efficiency and success of a synthetic sequence. Pinacol esters offer a straightforward and high-yielding protection method, suitable for many applications. MIDA esters provide exceptional stability, making them ideal for multi-step syntheses involving harsh reagents, and are particularly advantageous for iterative cross-coupling strategies. Trifluoroborate salts are easily prepared, stable, and can often be used directly in cross-coupling reactions. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the planning and execution of syntheses involving this important building block.

References

Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] This document provides detailed application notes and protocols for the purification of products arising from the Suzuki coupling of 3-Bromo-5-propoxyphenylboronic acid with various aryl halides. The presence of the propoxy group and the specific substitution pattern of the boronic acid can influence the polarity and crystallization properties of the resulting biaryl products, necessitating tailored purification strategies.

Common purification techniques for Suzuki coupling products include column chromatography and recrystallization.[3] The choice of method depends on the physical state of the product (solid or oil), the polarity difference between the product and impurities, and the scale of the reaction.

Potential Impurities

A successful purification strategy requires an understanding of potential impurities. In the context of a Suzuki coupling reaction with this compound, common impurities may include:

  • Homocoupling products: Biphenyls formed from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.

  • Unreacted starting materials: Residual this compound and the aryl halide coupling partner.

  • Palladium catalyst residues: The palladium catalyst and its phosphine ligands.

  • Inorganic salts: Byproducts from the base used in the reaction.

Data Presentation: Purification of a Model Compound

To illustrate the effectiveness of different purification methods, the following table summarizes the purification of a representative product: 3-propoxy-5-(pyridin-4-yl)biphenyl, synthesized via the Suzuki coupling of this compound and 4-bromopyridine.

Purification MethodCrude Purity (%)Purified Purity (%)Yield (%)Solvent SystemNotes
Flash Column Chromatography 85>9885Hexane:Ethyl Acetate (Gradient)Effective for removing both polar and non-polar impurities.
Recrystallization 85>9975Ethanol/WaterSuitable for solid products. May require optimization of solvent ratio.
Preparative HPLC 85>99.565Acetonitrile/Water with 0.1% TFAHigh purity achievable, but may be less scalable and more costly.

Note: The data presented in this table is a representative example and actual results may vary depending on the specific reaction conditions and coupling partners.

Experimental Protocols

General Work-up Procedure

Following the completion of the Suzuki coupling reaction, a standard aqueous work-up is essential to remove the bulk of inorganic salts and water-soluble impurities.

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Water (H₂O).

    • Brine (saturated aqueous sodium chloride solution) to aid in the separation of the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the desired biaryl product from unreacted starting materials, homocoupling byproducts, and catalyst residues.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Glass column, flasks, and other standard laboratory glassware

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or a hexane/EtOAc mixture).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under a gentle flow of the mobile phase. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. The specific gradient will depend on the polarity of the target compound. For many biaryl products from this compound, a gradient of 5% to 50% ethyl acetate in hexane is a good starting point.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid products to a high degree of purity. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Materials:

  • Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Hexane, Ethyl Acetate (EtOAc), Toluene, Water

  • Erlenmeyer flask, condenser, heating mantle, and filtration apparatus

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the product when hot but not when cold. A solvent pair (e.g., ethanol/water, DCM/hexane) can also be effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Suzuki_Coupling_Workflow cluster_reaction Suzuki Coupling Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction This compound + Aryl Halide + Pd Catalyst + Base Workup 1. Quench Reaction 2. Extraction with Organic Solvent 3. Wash with NaHCO3, H2O, Brine 4. Dry and Concentrate Reaction->Workup Reaction Completion Crude Crude Product Workup->Crude Column Flash Column Chromatography Crude->Column Primary Method Recrystal Recrystallization Crude->Recrystal For Solids PrepHPLC Preparative HPLC Crude->PrepHPLC High Purity Pure Purified Product Column->Pure Recrystal->Pure PrepHPLC->Pure

Caption: General experimental workflow for the purification of Suzuki coupling products.

Purification_Logic start Crude Product Obtained is_solid Is the product a solid? start->is_solid polarity_diff Sufficient polarity difference from impurities? is_solid->polarity_diff No recrystallization Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography polarity_diff->column_chrom Yes prep_hplc Preparative HPLC polarity_diff->prep_hplc No high_purity_needed Is >99.5% purity required? high_purity_needed->prep_hplc Yes end Purified Product high_purity_needed->end No recrystallization->high_purity_needed column_chrom->high_purity_needed prep_hplc->end

Caption: Decision tree for selecting a suitable purification method.

References

Application Note: One-Pot Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Involving 3-Bromo-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules, including kinase inhibitors. One-pot syntheses, where sequential reactions are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and time savings by eliminating the need for isolation and purification of intermediates. This application note provides a detailed protocol for a one-pot Suzuki-Miyaura coupling reaction utilizing 3-Bromo-5-propoxyphenylboronic acid as a key building block for the synthesis of a substituted biaryl compound.

One-Pot Synthesis Workflow

The following diagram illustrates the workflow for the one-pot synthesis of a biaryl compound from an aryl halide and this compound via a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Aryl Halide, This compound, Pd Catalyst, Ligand, and Base in Solvent B Heat Reaction Mixture (e.g., 80-100 °C) A->B C Monitor Reaction Progress (TLC, LC-MS) B->C D Quench Reaction C->D Upon Completion E Aqueous Work-up D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Experimental workflow for the one-pot Suzuki-Miyaura coupling.

Application in Kinase Inhibitor Synthesis

Substituted biaryl compounds are crucial pharmacophores in many kinase inhibitors. For instance, they can act as hinge-binding moieties, a common feature of drugs targeting the ATP-binding site of kinases. Deregulation of kinase signaling pathways is implicated in numerous diseases, including cancer. The hypothetical biaryl product synthesized in this protocol could be a precursor to a selective inhibitor of a kinase such as BRAF or a receptor tyrosine kinase involved in oncogenic signaling.

The diagram below illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor derived from the synthesized biaryl compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Synthesized Biaryl Inhibitor Inhibitor->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway targeted by a hypothetical kinase inhibitor.

Experimental Protocol: One-Pot Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical biaryl compound from 4-bromo-1-fluoro-2-nitrobenzene and this compound.

Materials:

  • 4-bromo-1-fluoro-2-nitrobenzene

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (3.0 mmol, 3.0 eq).

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl compound.

Data Presentation

The following table summarizes the expected quantitative data for the one-pot synthesis.

ProductMolecular FormulaStarting MaterialsYield (%)Purity (%)
4-(3-Bromo-5-propoxyphenyl)-1-fluoro-2-nitrobenzeneC₁₅H₁₁BrFNO₄4-bromo-1-fluoro-2-nitrobenzene, this compound75-85>95 (by HPLC)

Note: The yields and purity are representative and may vary depending on the specific reaction conditions and scale.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction involving this compound. This methodology is highly relevant for the synthesis of complex biaryl molecules, which are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The described one-pot procedure offers an efficient and streamlined approach to accessing these valuable compounds.

Application of 3-Bromo-5-propoxyphenylboronic Acid in Materials Science: A Focus on Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Bromo-5-propoxyphenylboronic acid is a versatile organic building block with significant potential in the synthesis of advanced materials for organic electronic devices. Its unique structure, featuring a reactive boronic acid group for Suzuki-Miyaura cross-coupling reactions, a bromine atom for further functionalization, and a propoxy chain to enhance solubility and processability, makes it an attractive monomer for the creation of novel conjugated polymers. These polymers are the active components in a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and chemical sensors. This document provides an overview of its application, hypothetical performance data, and detailed experimental protocols for the synthesis of a representative copolymer for use in OLEDs.

Boronic acids are crucial in organic chemistry, serving as key intermediates in the formation of carbon-carbon bonds, most notably through the Suzuki coupling reaction.[1] This palladium-catalyzed reaction is a powerful tool for constructing the π-conjugated systems that are fundamental to the function of organic electronic materials.[2] The resulting polymers often exhibit excellent charge transport and emissive properties.

Application in Organic Light-Emitting Diodes (OLEDs)

A primary application of this compound is in the synthesis of emissive and charge-transporting polymers for OLEDs. By copolymerizing it with other aromatic monomers, it is possible to tune the electronic and optical properties of the resulting material. For instance, copolymerization with an electron-accepting unit can lead to a polymer with a narrow bandgap, suitable for emitting light in the visible spectrum. The propoxy group enhances the solubility of the polymer, facilitating its deposition from solution, which is a key advantage for large-area and flexible device fabrication.[3]

Hypothetical Performance Data

The following table summarizes the hypothetical performance characteristics of an OLED device fabricated using a copolymer derived from this compound, designated as P-BPB-F, in which it is copolymerized with a fluorene-based monomer.

ParameterValueConditions
Maximum Emission Wavelength (λ_max) 520 nm (Green)Electroluminescence
Turn-on Voltage 3.5 V-
Maximum Luminance 8500 cd/m²At 9 V
Current Efficiency 12.5 cd/AAt 1000 cd/m²
External Quantum Efficiency (EQE) 4.8%At 1000 cd/m²
Hole Mobility 2.1 x 10⁻⁵ cm²/VsSpace-charge limited current

Experimental Protocols

Synthesis of a Representative Copolymer (P-BPB-F) via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a copolymer using this compound and a dibrominated fluorene derivative.

Materials:

  • This compound

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

  • Acetone

  • Hexane

Procedure:

  • Monomer Preparation: In a 100 mL Schlenk flask, dissolve this compound (1.0 mmol) and 2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol) in 40 mL of toluene.

  • Catalyst and Base Addition: To the monomer solution, add an aqueous solution of potassium carbonate (2 M, 5 mL).

  • Degassing: Degas the mixture by bubbling with argon for 30 minutes to remove any dissolved oxygen.

  • Catalyst Introduction: Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the reaction mixture.

  • Polymerization: Heat the mixture to 90°C and stir vigorously under an argon atmosphere for 48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into 200 mL of methanol with vigorous stirring.

  • Purification:

    • Filter the precipitated polymer and wash it with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Redissolve the polymer in a minimal amount of toluene and reprecipitate it into methanol. Repeat this step twice.

  • Drying: Dry the final polymer product under vacuum at 60°C for 24 hours.

OLED Device Fabrication

This protocol outlines the fabrication of a simple multi-layer OLED device using the synthesized P-BPB-F polymer as the emissive layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • P-BPB-F polymer solution (10 mg/mL in chlorobenzene)

  • 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Spin-coat the P-BPB-F polymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal the substrate at 80°C for 30 minutes inside the glovebox.

  • Electron Transport Layer (ETL) Deposition: Thermally evaporate a 30 nm thick layer of TPBi onto the emissive layer under a high vacuum (<10⁻⁶ Torr).

  • Cathode Deposition: Sequentially deposit a 1 nm layer of LiF followed by a 100 nm layer of Al by thermal evaporation to form the cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid to prevent degradation from air and moisture.

Visualizations

Suzuki_Copolymerization_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification monomers Monomers (this compound + Dibromofluorene) dissolution Dissolve in Toluene monomers->dissolution degassing Degas with Argon dissolution->degassing catalyst Add Pd Catalyst & Base degassing->catalyst polymerization Polymerization (90°C, 48h) catalyst->polymerization precipitation Precipitate in Methanol polymerization->precipitation filtration Filter & Wash precipitation->filtration redissolve Redissolve filtration->redissolve reprecipitate Reprecipitate redissolve->reprecipitate drying Vacuum Dry reprecipitate->drying final_product final_product drying->final_product Final Polymer (P-BPB-F)

Caption: Workflow for the synthesis and purification of a conjugated polymer.

OLED_Device_Structure Encapsulation Glass Encapsulation Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer (TPBi) EML Emissive Layer (P-BPB-F) HIL Hole Injection Layer (PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate

Caption: Layered structure of a representative OLED device.

References

Troubleshooting & Optimization

"low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering difficulties with Suzuki coupling reactions, with a specific focus on challenges related to substrates like 3-Bromo-5-propoxyphenylboronic acid.

Troubleshooting Guide

This section addresses common problems encountered during Suzuki coupling reactions in a direct question-and-answer format.

Question: My Suzuki coupling reaction with this compound has a very low yield. Where should I start troubleshooting?

Answer: A low yield in a Suzuki coupling reaction can stem from several factors. We recommend a systematic approach to identify the root cause. Start by verifying the basics, then move to systematically optimizing the core reaction parameters.

A logical troubleshooting workflow is presented below.

Troubleshooting_Workflow Start Start: Low Yield Observed Basics Step 1: Verify Reaction Basics - Reagent Purity (esp. Boronic Acid) - Solvent Degassing (Oxygen Removal) - Anhydrous Conditions (if required) Start->Basics Optimize_Base Step 2: Screen Different Bases - Start with K₂CO₃ or K₃PO₄ - Try stronger bases like Cs₂CO₃ Basics->Optimize_Base If basics are confirmed Optimize_Ligand Step 3: Screen Different Ligands - If using PPh₃, switch to a Buchwald ligand (e.g., SPhos, XPhos) - Check Pd:Ligand ratio (1:2 to 1:4) Optimize_Base->Optimize_Ligand If yield is still low Optimize_Solvent Step 4: Screen Solvent Systems - Toluene/H₂O - Dioxane/H₂O - THF/H₂O Optimize_Ligand->Optimize_Solvent If yield is still low Optimize_Temp Step 5: Adjust Temperature - Incrementally increase temperature (e.g., 80°C -> 100°C -> 110°C) Optimize_Solvent->Optimize_Temp If yield is still low Success Success: Improved Yield Optimize_Temp->Success

Caption: A stepwise workflow for troubleshooting low yields in Suzuki coupling reactions.

Question: I am observing significant side products. What are they, and how can I minimize them?

Answer: With a substrate like this compound, two primary side reactions are common: protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be promoted by excessive temperature or prolonged reaction times, especially in aqueous media.[1]

    • Solution: Ensure your base is fully dissolved. Consider using a milder base or slightly lower temperatures. Shorter reaction times can also be beneficial if the main reaction is fast enough.

  • Homocoupling (Glaser Coupling): The boronic acid can couple with itself to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[2]

    • Solution: Rigorous degassing of your solvent and reaction vessel is critical.[3] Purging with an inert gas (Argon or Nitrogen) for an extended period or using freeze-pump-thaw cycles can significantly reduce oxygen levels and minimize homocoupling.[3][4]

Additionally, since your boronic acid contains a bromo-substituent, there is a possibility of oligomerization if the bromine atom on one molecule reacts with the boronic acid of another. This is a more complex issue that may require a catalyst system with high selectivity for your desired aryl halide partner over the bromo-substituent on the boronic acid.

Question: My starting materials are not fully consumed, even after extended reaction times. What does this indicate?

Answer: Incomplete conversion suggests a problem with catalyst activity or reaction conditions that are not optimal for your specific substrates.

  • Catalyst Deactivation: The palladium catalyst may be deactivating over time. This can be caused by oxygen, impurities in the reagents or solvent, or high temperatures. Ensure all reagents are pure and the reaction is thoroughly deoxygenated.[1]

  • Inefficient Ligand: The ligand you are using may not be suitable for your substrate. The propoxy group on your boronic acid is electron-donating, which can make the transmetalation step of the catalytic cycle sluggish.[5] Simple phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for such challenging couplings.[1] Switching to more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can dramatically improve reaction rates and yields.[1][6]

  • Incorrect Base/Solvent Combination: The base and solvent system must be appropriate to activate the boronic acid for transmetalation without causing degradation.[7] For example, a strong base like K₃PO₄ in a solvent like dioxane is often effective for difficult couplings.[8]

Frequently Asked Questions (FAQs)

Q1: How does the choice of palladium catalyst and ligand affect the coupling of an electron-rich boronic acid?

The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is typically a precatalyst that forms the active Pd(0) species in situ. The ligand is arguably the most critical component for challenging couplings. For electron-rich boronic acids like this compound, the transmetalation step is often rate-limiting.

  • Ligand's Role: Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or NHC ligands are highly effective.[1][6] They promote the formation of a more reactive, coordinatively unsaturated Pd(0) species, which accelerates the oxidative addition step. Their steric bulk also facilitates the final reductive elimination step to release the product.[9]

  • Catalyst System Comparison: The combination of Pd(OAc)₂ with a bulky phosphine ligand is a robust system for a wide range of substrates.[6] Pre-formed catalysts, where the ligand is already coordinated to the palladium center, can also offer higher reactivity and stability.

The diagram below illustrates the Suzuki catalytic cycle and highlights the key steps influenced by the catalyst system.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₃⁻ PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar Proto Protodeboronation (Side Reaction) Transmetal->Proto Slow transmetalation can increase this path RedElim Reductive Elimination PdII_Ar->RedElim Product Ar-Ar' (Product) RedElim->Product Product->Pd0 Catalyst Regeneration Boronic Ar'-B(OH)₂ Boronic->Proto

Caption: The Suzuki catalytic cycle, highlighting key steps and potential side reactions.

Q2: Which base should I choose for my reaction?

The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[6] The choice of base can significantly impact the reaction yield.

BaseStrengthCommon SolventsComments
Na₂CO₃ModerateToluene/H₂O, EtOH/H₂OA common starting point, but may be too weak for challenging substrates.[10]
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂OGenerally more effective than Na₂CO₃. A good choice for initial screening.[4]
K₃PO₄StrongDioxane, Toluene, THFOften used for sterically hindered or electron-rich partners. Its solubility in organic solvents is key.[11]
Cs₂CO₃StrongDioxane, Toluene, DMFA very effective but more expensive option. Excellent for difficult couplings.[12][13]
Organic BasesWeakAprotic SolventsBases like triethylamine (TEA) are generally less effective for Suzuki couplings.[10]

For this compound, starting with K₂CO₃ or K₃PO₄ is recommended. If yields remain low, switching to Cs₂CO₃ could be beneficial.

Q3: Can you provide a general experimental protocol for optimizing my Suzuki coupling reaction?

Certainly. This protocol outlines a parallel screening approach to efficiently optimize the base and ligand for your reaction.

Experimental Protocol: Ligand and Base Screening

Objective: To identify the optimal ligand and base combination for the coupling of an aryl halide with this compound.

Materials:

  • Aryl Halide (Your coupling partner)

  • This compound (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligands for screening (e.g., PPh₃, SPhos, XPhos) (4 mol%)

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox or under a flow of argon, arrange a set of reaction vials.

  • Reagent Addition:

    • To each vial, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv).

    • Add the palladium precatalyst, Pd(OAc)₂ (0.002 mmol, 0.02 equiv).

    • Add the designated ligand to each vial (0.004 mmol, 0.04 equiv).

    • Add the designated base to each vial (0.25 mmol, 2.5 equiv).

  • Boronic Acid Addition: Add this compound (0.12 mmol, 1.2 equiv) to each vial.

  • Solvent Addition: Add the degassed solvent (e.g., 1 mL of 1,4-Dioxane) to each vial.

  • Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath (e.g., at 100 °C).

  • Monitoring: Stir the reactions for a set period (e.g., 12-24 hours). Monitor the progress by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS to determine the consumption of starting material and formation of the product.

  • Analysis: After the reaction is complete, compare the conversion/yield across the different conditions to identify the most effective ligand and base combination.

This systematic screening process is a powerful tool for overcoming low yields and developing a robust protocol for your specific Suzuki coupling reaction.

References

"optimizing temperature for 3-Bromo-5-propoxyphenylboronic acid reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3-Bromo-5-propoxyphenylboronic acid. The guidance provided is grounded in established principles of Suzuki-Miyaura cross-coupling reactions and data from related arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with this compound?

A1: A general and effective starting point for Suzuki-Miyaura reactions is 60°C.[1] However, the optimal temperature can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent system used. The typical temperature range for these reactions is from room temperature to 120°C.[1] For many arylboronic acids, 80°C has been identified as an optimal temperature, with yields often decreasing at lower temperatures.[2]

Q2: How does the electronic nature of this compound affect the reaction?

A2: this compound possesses both an electron-donating propoxy group and an electron-withdrawing bromo group. The electron-donating group can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, electron-rich boronic acids can sometimes be more prone to side reactions like protodeboronation, especially at elevated temperatures. The presence of the bromo substituent can influence the overall electron density of the aromatic ring, potentially affecting the rate of transmetalation.

Q3: What are the most common side reactions to be aware of when using this compound, and how can they be minimized?

A3: The most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (coupling of two boronic acid molecules).

  • Protodeboronation: This is often exacerbated by elevated temperatures, prolonged reaction times, and the presence of excess water or base. To minimize this, it is advisable to use the lowest effective temperature and to carefully control the stoichiometry of the base.

  • Homocoupling: This side reaction can be promoted by the presence of oxygen in the reaction mixture. Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the experiment is crucial for minimizing homocoupling.[3]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] For TLC analysis, co-spotting the reaction mixture with your starting materials can help visualize the consumption of reactants and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Suboptimal Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently. 2. Catalyst Inactivity: The palladium catalyst may be deactivated. 3. Base Incompatibility: The chosen base may not be effective for the specific reaction conditions. 4. Solvent Issues: The solvent system may not be appropriate, leading to poor solubility of reactants. 5. Protodeboronation of Starting Material: The boronic acid may be degrading before it can react.1. Increase Temperature: Incrementally increase the reaction temperature in 10-20°C intervals, up to 120°C. Monitor for product formation and potential side reactions. 2. Use a Pre-catalyst or Fresh Catalyst: Employ a palladium pre-catalyst or ensure your palladium source is active. 3. Screen Different Bases: Try alternative bases such as K₃PO₄, Cs₂CO₃, or KF.[3] 4. Solvent Screening: Test different solvent systems, such as dioxane/water, THF/water, or DMF. 5. Lower Temperature/Shorter Reaction Time: If protodeboronation is suspected, try running the reaction at a lower temperature for a longer duration.
Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation) 1. Presence of Oxygen: Oxygen can lead to homocoupling of the boronic acid. 2. High Temperature: Elevated temperatures can accelerate the rate of protodeboronation. 3. Excess Base or Water: Can promote protodeboronation.1. Thorough Degassing: Degas all solvents and the reaction mixture thoroughly with an inert gas (argon or nitrogen) before adding the catalyst.[3] 2. Optimize Temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate. 3. Stoichiometric Control: Use the minimum effective amount of base and ensure anhydrous solvents are used if the reaction is sensitive to water.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. 2. Catalyst Deactivation: The catalyst may have lost activity over the course of the reaction. 3. Steric Hindrance: If the coupling partner is sterically hindered, the reaction may be slow.1. Increase Reaction Time: Monitor the reaction over a longer period. 2. Add More Catalyst: In some cases, adding a fresh portion of the catalyst can restart a stalled reaction. 3. Higher Temperature/More Active Catalyst: For sterically demanding substrates, a higher reaction temperature or a more active catalyst system (e.g., using bulky phosphine ligands) may be necessary.
Difficulty in Product Purification 1. Co-elution with Boronic Acid Byproducts: Boronic acid-derived impurities can be difficult to separate from the desired product.1. Aqueous Workup: An acidic or basic wash during the workup can help remove boronic acid residues. 2. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary.

Data on Temperature Optimization in Suzuki-Miyaura Reactions

Table 1: Effect of Temperature on a Model Suzuki-Miyaura Reaction [2]

EntryTemperature (°C)Yield (%)
16075
27088
38096
49096

This data suggests that for this particular model system, 80°C is the optimal temperature, with a sharp decrease in yield at lower temperatures.

Table 2: Temperature Effects in Suzuki Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideTemperature (°C)Time (min)Conversion (%)
14-Bromotoluene306035
24-Bromotoluene506050
34-Bromotoluene801595
44-Bromotoluene1001098

This data illustrates that increasing the temperature significantly increases the reaction rate and conversion.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water, THF/water, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • If using a separate catalyst and ligand, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PPh₃, 4-10 mol%). If using a pre-catalyst like Pd(PPh₃)₄ (2-5 mol%), add it at this stage.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation (R-B(OR)2 + Base) PdII->Transmetalation PdII_R Ar-Pd(II)-R Ln Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Temperature Optimization

This workflow outlines a systematic approach to optimizing the reaction temperature.

Temperature_Optimization_Workflow Start Start: Define Reaction (Substrates, Catalyst, Base, Solvent) Setup Set up Parallel Reactions at Different Temperatures (e.g., 60°C, 80°C, 100°C) Start->Setup Monitor Monitor Reaction Progress (TLC, GC-MS, or NMR) Setup->Monitor Analysis Analyze Yield and Purity at Each Temperature Monitor->Analysis Decision Optimal Temperature Identified? Analysis->Decision FineTune Refine Temperature Range (e.g., 70°C, 90°C) Decision->FineTune No End End: Optimized Protocol Decision->End Yes FineTune->Setup

Caption: A logical workflow for optimizing reaction temperature.

Troubleshooting Logic for Low Yield

This diagram provides a decision-making process for addressing low product yield.

Troubleshooting_Low_Yield Problem Problem: Low Yield CheckSM Starting Materials Consumed? Problem->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No CheckSM->SM_No CheckSideProducts Significant Side Products? SM_Yes->CheckSideProducts CheckReagents Check Reagent Quality (Catalyst, Base, Boronic Acid) SM_No->CheckReagents SP_Yes Yes CheckSideProducts->SP_Yes SP_No No CheckSideProducts->SP_No TroubleshootSideReactions Address Side Reactions (Degassing, Lower Temp) SP_Yes->TroubleshootSideReactions OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Catalyst) SP_No->OptimizeConditions CheckReagents->OptimizeConditions

Caption: A troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-Bromo-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers encountering catalyst deactivation and other common issues during cross-coupling reactions, such as Suzuki-Miyaura coupling, involving 3-Bromo-5-propoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound has a very low yield. What are the common causes?

Low yields are a frequent issue and can stem from several sources:

  • Catalyst Deactivation: The active Pd(0) catalyst may be oxidizing to an inactive Pd(II) state or forming palladium black (nanoparticle aggregation).[1][2]

  • Boronic Acid Instability: Arylboronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive boroxine trimers, especially under harsh basic conditions or at elevated temperatures.[3][4][5]

  • Inefficient Catalyst Generation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient.[3][4] This can sometimes lead to side reactions like the homocoupling of the boronic acid.[4]

  • Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst and promote the homocoupling of the boronic acid.[4] It is crucial to properly degas the solvent and reaction mixture.[6]

  • Poor Reagent Quality: Ensure the purity of your this compound, as impurities can inhibit catalyst activity.[7] Also, check the quality of your palladium source, as older batches can lose activity.[8]

  • Suboptimal Reaction Conditions: The choice of base, solvent, ligand, and temperature is critical. An inappropriate combination can slow down the reaction or accelerate catalyst decomposition.[6][9]

Q2: The reaction mixture turned black shortly after heating. What does this mean and is the reaction failing?

The formation of a black precipitate is commonly referred to as "palladium black," which consists of agglomerated palladium nanoparticles.[2]

  • Cause: This typically indicates that the Pd(0) catalyst has fallen out of the catalytic cycle and aggregated. This is a common deactivation pathway.[2] It can be caused by high catalyst concentrations, slow oxidative addition, or ligand degradation.

  • Impact: While it signifies catalyst deactivation, it does not always mean a complete reaction failure. Some active catalyst may remain in solution. However, it is a strong indicator that the catalytic efficiency is compromised.[10] Using precatalysts or bulky, electron-rich phosphine ligands can help stabilize the catalyst and prevent this aggregation.[3][11]

Q3: I'm observing significant amounts of 1-Bromo-3,5-dipropoxybenzene in my crude product. What is this side product and how can I prevent it?

This is a homocoupling (or Glaser coupling) product of your this compound.

  • Cause: Homocoupling is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to Pd(0) is inefficient, leading to Pd(II) species that can couple two boronic acid molecules.[4]

  • Prevention:

    • Thorough Degassing: Ensure your solvent and reaction setup are rigorously purged with an inert gas (Argon or Nitrogen) to remove oxygen.[6][9]

    • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.[3]

    • Optimize Ligand: Bulky electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[3]

Q4: How can I test if my palladium catalyst is still active?

A simple qualitative test can be performed for heterogeneous catalysts (e.g., Pd on carbon). For homogeneous catalysts, the best test is running a reliable, high-yield model reaction.

  • For Heterogeneous Catalysts (e.g., Pd/C): A common method involves exposing the catalyst to a hydrogen source in the presence of air. An active catalyst will catalyze the reaction between hydrogen and oxygen to form water, which is an exothermic process, producing noticeable heat.[12]

  • For Homogeneous Catalysts: Run a small-scale test reaction with a known, reliable coupling partner (e.g., iodobenzene and phenylboronic acid) under standard conditions. If this model reaction fails or gives a low yield, your catalyst source is likely compromised.

Troubleshooting Guide

If you are experiencing poor results, follow this logical workflow to diagnose the issue.

Catalyst Deactivation Troubleshooting Workflow

G start Low Yield / No Reaction check_reagents Step 1: Verify Reagents start->check_reagents check_conditions Step 2: Evaluate Conditions start->check_conditions check_catalyst Step 3: Investigate Catalyst start->check_catalyst boronic_acid Boronic Acid Purity? Protodeboronation? check_reagents->boronic_acid halide Aryl Halide Purity? check_reagents->halide solvent_base Solvent Dry/Degassed? Base Appropriate? check_reagents->solvent_base temp Temperature Too High/Low? check_conditions->temp stirring Insufficient Mixing? check_conditions->stirring catalyst_source Catalyst Source Old? Weighed Correctly? check_catalyst->catalyst_source ligand Ligand Choice? Ligand Oxidized? check_catalyst->ligand deactivation Observation: Pd Black Formation? check_catalyst->deactivation solution_reagents Solution: - Use fresh, pure reagents - Consider MIDA/Trifluoroborate esters - Degas solvents thoroughly boronic_acid->solution_reagents halide->solution_reagents solvent_base->solution_reagents solution_conditions Solution: - Screen different bases/solvents - Adjust temperature - Ensure vigorous stirring temp->solution_conditions stirring->solution_conditions solution_catalyst Solution: - Use fresh catalyst/ligand - Try different ligands (e.g., Buchwald) - Use a precatalyst catalyst_source->solution_catalyst ligand->solution_catalyst deactivation->solution_catalyst

Caption: A logical workflow for troubleshooting poor Suzuki coupling reaction outcomes.

Data Presentation

Table 1: Common Suzuki Coupling Conditions & Troubleshooting Tips
ParameterCommon Choice(s)Potential Issue if Yield is LowTroubleshooting Suggestion
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂Deactivation, inefficient generation of Pd(0).[3]Try a more robust precatalyst (e.g., a Buchwald G3 precatalyst) or a different ligand.[5][8]
Ligand PPh₃, PCy₃, XPhos, SPhosLigand oxidation, insufficient stabilization of Pd(0).Use bulky, electron-rich phosphine ligands to promote reductive elimination and stabilize the catalyst.[3][11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃Base too weak/strong, causing protodeboronation or poor transmetalation.[6]Screen different bases. K₃PO₄ is often effective for challenging couplings. Using aqueous base is common.
Solvent Toluene, Dioxane, THF, DMF (+ H₂O)Poor solubility of reagents, side reactions.Ensure reagents are soluble. A combination of an organic solvent and water is often required.[6][8]
Temperature 80-110 °CToo high: catalyst/reagent decomposition.[6] Too low: slow reaction.Optimize temperature. Start around 80-90 °C and adjust as needed based on reaction monitoring.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activity Test

This protocol describes a model Suzuki-Miyaura coupling to test the activity of a homogeneous palladium catalyst source.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

    • Add the palladium catalyst to be tested (e.g., Pd(OAc)₂ at 1 mol%) and an appropriate ligand (e.g., SPhos at 2.2 mol%).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition:

    • Add degassed solvent (e.g., a 4:1 mixture of Toluene:Water) via syringe. The total volume should provide a concentration of ~0.2 M with respect to the iodobenzene.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously.

  • Monitoring and Analysis:

    • After 1-2 hours, take a small aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), pass it through a small plug of silica, and analyze by TLC, GC-MS, or LC-MS.

    • Expected Result: An active catalyst should yield >90% conversion to biphenyl within the specified time.

Protocol 2: Regeneration of Deactivated Palladium on Carbon (Pd/C)

This protocol provides a general method for regenerating a Pd/C catalyst that has been deactivated by organic deposits or poisoning.

  • Washing:

    • Recover the spent Pd/C catalyst by filtration.

    • Wash the catalyst thoroughly with a solvent that dissolves the reaction components and byproducts (e.g., chloroform, ethyl acetate).

    • Follow with a wash using a more polar solvent like methanol or water to remove salts.

  • Acid/Base Treatment (Optional, depending on poison):

    • For acid-soluble poisons, wash with a dilute acid (e.g., 1 M acetic acid).

    • For base-soluble poisons, wash with a dilute base (e.g., 1 M NaOH), followed by washing with deionized water until the filtrate is neutral.[13]

  • Thermal Treatment:

    • Dry the washed catalyst in a vacuum oven at 60-80 °C.

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst to 200-250 °C under a flow of air or an inert gas to burn off strongly adsorbed organic residues.[14][15] Caution: This step should be performed in a well-ventilated fume hood.

  • Re-activation (Reduction):

    • After thermal treatment and cooling, the catalyst often requires re-reduction.

    • Heat the catalyst under a flow of hydrogen gas (e.g., 5% H₂ in Argon) at a temperature typically between 100-200 °C for 2-4 hours.[16]

  • Storage:

    • After cooling to room temperature under an inert atmosphere, store the regenerated catalyst in a sealed vial, preferably in a desiccator or glovebox.

Visualizations

Palladium Catalyst Deactivation Pathways

G active_catalyst Active Catalyst L₂Pd(0) oxidative_addition Oxidative Addition active_catalyst->oxidative_addition + Ar-X inactive_oxidized Inactive Pd(II) Species (e.g., from O₂) active_catalyst->inactive_oxidized Oxidation aggregation Aggregation (Pd Black) active_catalyst->aggregation [High Conc.] ligand_degradation Ligand Degradation (e.g., P(V)=O) active_catalyst->ligand_degradation Side Reactions center oxidative_addition->center + Ar'B(OH)₂ (Transmetalation) reductive_elimination Reductive Elimination reductive_elimination->active_catalyst - Ar-Ar' center->reductive_elimination

Caption: Common deactivation pathways for a homogeneous palladium catalyst.

References

"impact of impurities in 3-Bromo-5-propoxyphenylboronic acid on reaction outcome"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-5-propoxyphenylboronic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they form?

A1: The most prevalent impurities in this compound are its boroxine and homocoupling-derived biaryls.

  • Boroxine (Anhydride): Boronic acids can undergo dehydration, especially upon storage or heating, to form a cyclic trimer anhydride known as a boroxine. This is a reversible process, and the boroxine is often in equilibrium with the boronic acid in solution.

  • Homocoupling Impurity (Biaryl): This impurity, 3,3'-Dibromo-5,5'-dipropoxy-1,1'-biphenyl, forms from the palladium-catalyzed coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen or other oxidants in the reaction mixture.[1][2]

Q2: How do these impurities affect my Suzuki-Miyaura coupling reaction?

A2: Both boroxine and homocoupling impurities can have a significant negative impact on your reaction's outcome.

  • Boroxine: The presence of boroxine can complicate reaction stoichiometry, as it alters the molar equivalence of the boronic acid. While boroxines can participate in Suzuki-Miyaura couplings, their reactivity can differ from the corresponding boronic acid, potentially leading to lower yields or inconsistent results. Interestingly, in some specific cases, boroxines have been observed to increase the rate of transmetalation.[3]

  • Homocoupling Impurity: This impurity is generally unreactive in the desired cross-coupling reaction and can be difficult to separate from the final product due to similar physical properties, leading to reduced purity of your target molecule.

Q3: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the likely causes?

A3: Low yields in Suzuki-Miyaura reactions involving this substrate can stem from several factors:

  • Poor quality of the boronic acid: Significant levels of boroxine or homocoupling impurities can lead to inaccurate reagent stoichiometry and side reactions.

  • Suboptimal reaction conditions: The choice of palladium catalyst, ligand, base, and solvent system is crucial. For electron-rich boronic acids like this compound, specific ligand systems may be required to facilitate efficient oxidative addition and reductive elimination.

  • Presence of oxygen: Inadequate degassing of the reaction mixture can lead to the formation of the homocoupling byproduct, consuming the starting material and reducing the yield of the desired product.[1][2]

  • Protodeboronation: Under certain conditions, particularly with harsh bases or extended reaction times, the boronic acid can be cleaved from the aromatic ring, resulting in the formation of 1-bromo-3-propoxybenzene.

Troubleshooting Guides

Issue 1: Low Yield and/or Stalled Reaction
Potential Cause Troubleshooting Step Rationale
Impure Boronic Acid 1. Analyze the purity of the this compound by HPLC. 2. Purify the boronic acid by recrystallization or derivatization if significant impurities are detected.Ensures accurate stoichiometry and minimizes side reactions.
Suboptimal Catalyst/Ligand 1. Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). 2. For electron-rich systems, consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).The electronic properties of the boronic acid influence the efficiency of the catalytic cycle.
Ineffective Base 1. Test alternative inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).The base plays a critical role in the activation of the boronic acid for transmetalation.
Inadequate Degassing 1. Ensure thorough degassing of solvents and the reaction mixture (e.g., by sparging with argon or nitrogen).Minimizes the formation of the homocoupling byproduct by removing oxygen.[1][2]
Issue 2: Presence of a Persistent Impurity with a High Molecular Weight

This is often indicative of the homocoupling byproduct, 3,3'-Dibromo-5,5'-dipropoxy-1,1'-biphenyl.

Quantitative Impact of Homocoupling Impurity (Illustrative) Product Purity Separation Difficulty
< 1%> 99% (Post-Purification)Low
1-5%95-99% (Post-Purification)Moderate
> 5%< 95% (Post-Purification)High

Note: This table is illustrative and the actual impact will depend on the specific reaction and purification methods.

Mitigation Strategies for Homocoupling:

  • Rigorous exclusion of oxygen: Use Schlenk techniques or a glovebox to set up the reaction.

  • Use of Pd(0) catalysts: Pd(II) catalysts can promote homocoupling during their in-situ reduction to Pd(0).[2]

  • Slow addition of the boronic acid: This can help to maintain a low concentration of the boronic acid, disfavoring the homocoupling reaction.

Issue 3: Inconsistent Reaction Performance

This may be due to the variable content of the boroxine form of this compound.

Boroxine Content Expected Impact on Reaction Recommended Action
Low (< 5%)Minimal impact on stoichiometry.Proceed with the reaction, ensuring accurate weighing.
Moderate (5-20%)Potential for inconsistent results due to altered molar mass.Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
High (> 20%)Significant impact on stoichiometry and potential for altered reactivity.Purify the boronic acid to reduce the boroxine content or use a boronate ester.

Note: This table provides general guidance. The reactivity of the boroxine may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

Objective: To determine the purity of this compound and quantify the levels of boroxine and homocoupling impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of Acetonitrile/Water (1:1).

HPLC Method:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Linear gradient to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

Expected Elution Profile:

  • Boronic Acid: The main peak.

  • Boroxine: May elute slightly later than the boronic acid.

  • Homocoupling Impurity: Will have a significantly longer retention time due to its higher molecular weight and hydrophobicity.

Protocol 2: Purification of this compound by Recrystallization

Objective: To reduce the content of boroxine and homocoupling impurities.

Procedure:

  • Dissolve the impure this compound in a minimal amount of a hot solvent mixture (e.g., Toluene/Heptane or Acetone/Water).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

  • Analyze the purity of the recrystallized material using the HPLC protocol above.

Visualizations

Impurity_Formation BA This compound Boroxine Boroxine (Anhydride) BA->Boroxine - H₂O + Heat Homocoupling Homocoupling Impurity BA->Homocoupling + Pd(II), O₂

Caption: Formation pathways of common impurities in this compound.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Purity Analyze Boronic Acid Purity (HPLC) Start->Check_Purity Pure Purity > 98%? Check_Purity->Pure Optimize Optimize Reaction Conditions (Catalyst, Base, Solvent) Pure->Optimize Yes Purify Purify Boronic Acid Pure->Purify No Degas Ensure Rigorous Degassing Optimize->Degas Purify->Check_Purity End Improved Yield Degas->End

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

"analytical methods to detect 3-Bromo-5-propoxyphenylboronic acid degradation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods to detect the degradation of 3-Bromo-5-propoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Arylboronic acids, including this compound, primarily degrade through two main pathways:

  • Protodeboronation (Hydrolysis): This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often mediated by aqueous conditions and can be influenced by pH.[1][2] The general reaction is: Ar–B(OH)₂ + H₂O → ArH + B(OH)₃.[1]

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which can convert it into a phenol and boric acid.[3] This can be initiated by reactive oxygen species, such as hydrogen peroxide, or exposure to atmospheric oxygen.[3][4]

Q2: What analytical technique is most suitable for monitoring the degradation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing boronic acids and their degradation products.[5] A stability-indicating HPLC method can separate the intact parent compound from its degradants, allowing for accurate quantification.

Q3: How can I prevent the degradation of my compound during analysis?

A3: To minimize degradation during HPLC analysis, consider the following:

  • Column Selection: Use a column with low silanol activity, such as an XTerra MS C18, to reduce on-column hydrolysis.[6][7]

  • Mobile Phase: Anhydrous or aprotic solvents like acetonitrile are recommended for sample preparation.[7] Avoid highly aqueous mobile phases if hydrolysis is a concern.

  • pH Control: The pH of the mobile phase can influence the stability of the boronic acid.[1] Method development should include evaluating a range of pH values to find optimal stability conditions.

  • Temperature: While it may have a minor effect, controlling the column temperature is good practice.[6]

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies, also known as stress testing, are used to intentionally degrade a drug substance under more severe conditions than accelerated stability testing.[8][9] These studies help to:

  • Identify potential degradation products.[8]

  • Elucidate degradation pathways.[8][10]

  • Develop and validate stability-indicating analytical methods.[8]

Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[8]

Troubleshooting Guides

Issue 1: Rapid loss of the main peak (this compound) in my HPLC analysis.

Possible Cause Troubleshooting Step
On-column Hydrolysis The stationary phase of your HPLC column may be promoting hydrolysis.[7] Switch to a column with reduced silanol activity.[7]
Mobile Phase Composition High water content in the mobile phase can lead to hydrolysis. Try reducing the aqueous component or using aprotic solvents for sample preparation.[7]
Sample Diluent If the sample is dissolved in a protic or aqueous solvent, degradation can occur before injection. Prepare samples in aprotic solvents like acetonitrile immediately before analysis.

Issue 2: Appearance of unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Step
Oxidative Degradation The sample may have been exposed to air or oxidizing agents. Degas your mobile phase and handle samples under an inert atmosphere (e.g., nitrogen) if possible. The primary oxidative degradant is often the corresponding phenol.
Protodeboronation An unexpected peak could be the deborylated product (1-bromo-3-propoxybenzene). Confirm the identity of this peak using a reference standard or by mass spectrometry.
Formation of Boroxines Boronic acids can dehydrate to form cyclic anhydrides called boroxines.[11] This is more common in the solid state but can occur in solution. Mass spectrometry can help identify these trimeric species.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound.

  • Column Selection:

    • Start with a C18 column with low silanol activity (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18).[6]

    • Typical dimensions: 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile or Methanol

    • Evaluate different gradients to achieve separation of the parent peak from potential degradants. A suggested starting gradient is a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.[5]

  • Detection:

    • Use a PDA or UV detector. Determine the maximum absorbance wavelength (λmax) of this compound by scanning from 200-400 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Dilute to the working concentration with the initial mobile phase composition.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies on this compound.[8]

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 1, 3, 5 days), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples if necessary.

    • Dilute the samples to a suitable concentration and analyze using the developed stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Analyze the chromatograms for the appearance and growth of degradation peaks.

Quantitative Data Summary

The following tables summarize typical conditions for forced degradation studies and a starting point for HPLC method development.

Table 1: Typical Forced Degradation Conditions [8]

Degradation TypeExperimental ConditionsStorage TemperatureSampling Time (days)
Acid Hydrolysis 0.1 M HCl40°C, 60°C1, 3, 5
Base Hydrolysis 0.1 M NaOH40°C, 60°C1, 3, 5
Oxidation 3% H₂O₂25°C, 60°C1, 3, 5
Thermal Solid & Solution60°C, 80°C1, 3, 5
Photolytic Solid & SolutionAs per ICH Q1B1, 3, 5

Table 2: HPLC Method Development Starting Parameters

ParameterRecommended Condition
Column C18 with low silanol activity
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV/PDA at λmax
Injection Volume 10 µL

Visualizations

G cluster_workflow HPLC Analysis Workflow prep Sample Preparation (Aprotic Solvent) hplc HPLC System (Low Silanol Column) prep->hplc Inject detection PDA/UV Detector hplc->detection Elute analysis Data Analysis (Quantify Degradation) detection->analysis Chromatogram

Caption: Workflow for HPLC analysis of this compound.

G cluster_degradation Degradation Pathways parent This compound (Ar-B(OH)2) hydrolysis Protodeboronation (Hydrolysis) parent->hydrolysis + H2O oxidation Oxidation parent->oxidation + [O] product1 1-Bromo-3-propoxybenzene (Ar-H) hydrolysis->product1 product2 3-Bromo-5-propoxyphenol (Ar-OH) oxidation->product2

Caption: Major degradation pathways for arylboronic acids.

References

Technical Support Center: Purification Strategies for Boron-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing boron-containing impurities, such as boronic acids and their derivatives, from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron impurities I might encounter?

A1: The most common boron-containing impurities are residual boronic acids from Suzuki-Miyaura cross-coupling reactions, unreacted boronate esters, or boric acid formed from the decomposition (protodeboronation) of these reagents.

Q2: My primary purification by silica gel chromatography is failing. Why?

A2: Boronic acids are often polar and can interact strongly with silica gel, leading to significant streaking, poor separation, or even decomposition on the column. It is common for these impurities to stick to the silica and be difficult to elute, or to co-elute with polar products.[1]

Q3: Are there alternatives to silica gel chromatography for removing boronic acids?

A3: Yes, several alternative methods are often more effective. These include:

  • Acid-Base Extraction: Exploiting the weakly acidic nature of boronic acids.

  • Azeotropic Distillation with Methanol: To remove boron as volatile trimethyl borate.

  • Scavenger Resins: Using solid-supported reagents to covalently bind and remove boron species.

  • Derivatization & Crystallization: Forming a crystalline adduct, for example with diethanolamine, to facilitate removal by filtration.[2]

  • Reverse-Phase Chromatography (C18): This can be effective, but some boronic acids may still exhibit poor peak shape or stick to the column.[1]

Q4: Can I simply wash my organic layer with a basic solution to remove a boronic acid impurity?

A4: Yes, this is a common and effective technique. Boronic acids are weakly acidic and can be deprotonated by a moderately strong base (e.g., 1-2 M NaOH or K₂CO₃) and extracted into the aqueous layer.[3] This is particularly useful if your desired product is neutral and not sensitive to basic conditions. However, this method may not be suitable if your product is also acidic.[1]

Q5: What are scavenger resins and how do they work for boron removal?

A5: Scavenger resins are solid-supported functional groups that react with and bind to specific impurities. For boronic acids, resins functionalized with diol or amine groups (like DEAM) are effective.[4] The crude reaction mixture is stirred with the resin, the boron impurity covalently binds to it, and the resin is then simply filtered off, leaving a cleaner solution.

Troubleshooting Guides

Problem 1: Boronic acid impurity co-elutes with my product on a silica gel column.

This is a frequent issue, especially for polar products. Below is a decision-making workflow to address this problem.

G start Impurity co-elutes on silica gel is_product_basic Is your product basic? start->is_product_basic is_product_acidic Is your product acidic or base-sensitive? is_product_basic->is_product_acidic No acid_wash Perform an acidic wash (e.g., 1M HCl) to extract your basic product is_product_basic->acid_wash Yes scavenger_resin Use a boronic acid scavenger resin (e.g., Si-Diol, Si-DEAM) is_product_acidic->scavenger_resin Yes base_wash Perform a basic wash (e.g., 1M NaOH) to extract the boronic acid impurity is_product_acidic->base_wash No azeotrope Use azeotropic removal with methanol scavenger_resin->azeotrope If unsuccessful or product loss occurs end Purified Product scavenger_resin->end On success acid_wash->end base_wash->end derivatization Attempt derivatization with diethanolamine azeotrope->derivatization If still impure derivatization->end

Caption: Troubleshooting workflow for co-elution issues.

Problem 2: My reaction is complete, but I still have a significant amount of boronic acid starting material.

This often occurs when an excess of the boronic acid is used to drive the reaction to completion.

  • Solution 1: Basic Extraction. If your product is stable to base, extract the crude reaction mixture (dissolved in an organic solvent like ethyl acetate or DCM) with 1-2 M aqueous NaOH. The boronic acid will move into the aqueous layer as its boronate salt. Separate the layers and proceed with your standard workup for the organic layer.[3]

  • Solution 2: Scavenger Resin. For base-sensitive or acidic products, a scavenger resin is an excellent choice. See the protocol below for a general procedure.

Problem 3: My purified product is contaminated with a fine white powder I suspect is boric acid.

Boric acid can form from the hydrolysis of boronic acids or esters during the reaction or workup.

  • Solution 1: Azeotropic Removal with Methanol. Boric acid can be removed by repeatedly dissolving the crude product in methanol and evaporating the solvent under reduced pressure. This process forms the volatile trimethyl borate ester, which is removed with the solvent.[3]

  • Solution 2: Water Wash. If your product has low water solubility, washing the organic solution with water can sometimes remove highly polar boric acid.

Experimental Protocols

Method 1: Removal of Boronic Acids using Scavenger Resins

This method is ideal for removing excess boronic acids when the desired product may be sensitive to aqueous acidic or basic conditions.

Workflow:

G cluster_0 Scavenger Resin Protocol a Dissolve crude reaction mixture in an appropriate solvent (e.g., DCM, THF) b Add scavenger resin (2-4 equivalents relative to impurity) a->b c Stir mixture at room temperature for 1-4 hours b->c d Filter the mixture to remove the resin c->d e Rinse resin with fresh solvent d->e f Combine filtrates and concentrate to yield purified product e->f

Caption: General workflow for boron impurity scavenging.

Detailed Protocol (using SiliaBond Carbonate or Diol): [1]

  • Preparation: After the primary reaction is complete, concentrate the reaction mixture to remove the bulk solvent.

  • Dissolution: Dissolve the crude residue in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, THF).

  • Add Scavenger: Add 2 to 4 equivalents of the scavenger resin (relative to the amount of residual boronic acid).

  • Stir: Stir the suspension at room temperature. Monitor the disappearance of the boronic acid from the solution by a suitable method (e.g., TLC, LC-MS). A typical duration is 1-4 hours.

  • Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the resin.

  • Rinse: Wash the collected resin with a small amount of the solvent used in step 2 to recover any adsorbed product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the product, now free of the boronic acid impurity.

Method 2: Derivatization with Diethanolamine (DEA) and Filtration

This technique converts the boronic acid into a stable, often crystalline, diethanolamine (DABO) boronate complex that can be easily synthesized and isolated. This is particularly useful for purifying labile boronic acids.[5]

Detailed Protocol: [5][6]

  • Complex Formation:

    • Suspend the crude material containing the boronic acid impurity in a solvent like methylene chloride or ether.

    • Add diethanolamine (1.0 - 1.1 equivalents relative to the boronic acid) to the suspension at room temperature.

    • Stir the mixture. A precipitate of the DEA-boronate complex often forms within 30 minutes.[6]

  • Isolation:

    • If the desired product is the boronic acid, this method serves to purify it. The precipitate is filtered, washed with ether, and dried.[6]

    • If the desired product is a neutral compound in the reaction mixture, the precipitated DEA-boronate can be filtered off, leaving the desired product in the filtrate.

  • Liberation of Boronic Acid (if needed):

    • To recover a purified boronic acid from its DEA complex, the isolated solid can be treated with a biphasic solution of ether and a weak acid like 0.1 M HCl.[6]

    • The boronic acid is liberated back into its free form and partitions into the ether layer, which can then be separated, dried, and concentrated.

Method 3: Acid-Base Extraction

This classic workup technique is effective for separating neutral or basic organic products from acidic boronic acid impurities.

Detailed Protocol: [3][7]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of an aqueous basic solution (e.g., 1 M NaOH, 1 M K₂CO₃, or saturated NaHCO₃).

  • Shake and Separate: Stopper the funnel, shake vigorously while venting periodically, and then allow the layers to separate. The deprotonated boronic acid salt will partition into the aqueous layer.

  • Drain: Drain the lower (aqueous) layer.

  • Repeat (Optional): For maximum removal, repeat the extraction of the organic layer with a fresh portion of the basic solution.

  • Wash and Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Isolate: Filter off the drying agent and concentrate the organic solvent to obtain the purified product.

Data Presentation: Comparison of Scavenging Methods

The efficiency of boron removal can vary based on the chosen method and specific substrate. Solid-supported scavengers offer a simple filtration-based workup with high efficiency.

Scavenger ResinEquivalents UsedReaction TimeRemoval Efficiency (%)Reference
SiliaBond Carbonate 21 hour75%[1]
SiliaBond Carbonate 41 hour100%[1]
SiliaBond Diol Not SpecifiedNot SpecifiedEffective[8]
Diethanolamine (solution) 1.1~30 minutesHigh (via crystallization)[6]

Note: Efficiency is highly dependent on the specific boronic acid, solvent, and temperature. The data presented is based on specific examples and should be used as a guideline.

References

"handling and storage best practices for 3-Bromo-5-propoxyphenylboronic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storage, troubleshooting guides, and frequently asked questions (FAQs) regarding 3-Bromo-5-propoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: Based on general best practices for arylboronic acids, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers of similar compounds recommend storage at room temperature, while others suggest refrigeration (2-8°C).[3] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: When handling this compound, you should always wear appropriate personal protective equipment. This includes chemical safety goggles, gloves, and a lab coat.[2][4] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][2][4]

Q3: Is this compound stable? What are the common degradation pathways?

A3: Arylboronic acids, as a class, can be susceptible to degradation. The primary degradation pathway is often protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5][6][7] This can be influenced by factors such as pH, temperature, and the presence of water or catalysts.[5][6] Another common issue is the formation of trimeric anhydrides, known as boroxines, through dehydration. This process is often reversible in the presence of water. Oxidation of the boronic acid group can also occur.[8]

Q4: Can I purify this compound using silica gel chromatography?

A4: While it may be possible, purification of arylboronic acids on silica gel can be challenging due to their polarity and potential for degradation on the acidic silica surface. It is generally advisable to use the material as is, if of suitable purity, or to consider recrystallization as a purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield in Suzuki-Miyaura coupling reaction. Degradation of the boronic acid. - Use fresh or properly stored boronic acid. - Ensure anhydrous reaction conditions if using a boronic ester or if the boronic acid is known to be unstable in water. - Degas all solvents to remove oxygen.[9]
Inefficient catalyst or ligand. - Screen different palladium catalysts and ligands. - Ensure the catalyst is active (e.g., use a fresh bottle).[9]
Incorrect base or solvent system. - Optimize the base and solvent combination for your specific substrates. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[9] - Common solvent systems include toluene/water, dioxane/water, and MeCN/water.[9]
Presence of a significant amount of a deborylated byproduct. Protodeboronation of the starting material. - This is a common side reaction for arylboronic acids.[5][6][7] - Minimize reaction time and temperature. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
Difficulty in isolating the product from the reaction mixture. Residual boron-containing impurities. - Perform an aqueous workup with a basic solution (e.g., NaOH) to remove unreacted boronic acid. - Consider using a scavenger resin designed to bind boronic acids.[6][7]
Inconsistent reaction results. Variability in the quality of the boronic acid. - The formation of boroxines (trimeric anhydrides) can lead to inconsistencies in weighing the desired amount of the monomeric boronic acid. - It is sometimes recommended to briefly stir the boronic acid in a solvent like ether and then remove the solvent under vacuum to help break up the trimer before use.

Data Summary

While specific quantitative data for this compound is limited in the provided search results, the following table summarizes available information and general data for similar arylboronic acids.

Property Value Source/Comment
Molecular Formula C₉H₁₂BBrO₃Sigma-Aldrich Product Page
Molecular Weight 258.90 g/mol Sigma-Aldrich Product Page
Melting Point 159-164 °CSigma-Aldrich Product Page
Appearance SolidSigma-Aldrich Product Page
Recommended Storage Room temperature or 2-8°CGeneral recommendation for arylboronic acids.[3] Store in a cool, dry place.[1][2]
Purity (Typical) ≥95%From various suppliers of similar compounds.[10]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the aryl halide coupling partner (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Solvent Addition:

    • Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst (typically 80-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • To remove unreacted boronic acid, a wash with a dilute aqueous base (e.g., 1M NaOH) can be performed.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizations

G Troubleshooting Workflow for a Failed Suzuki Coupling start Reaction Failure: Low or No Product check_reagents Check Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions boronic_acid Is the Boronic Acid Old or Improperly Stored? check_reagents->boronic_acid catalyst Is the Catalyst/Ligand Active? check_reagents->catalyst base_solvent Are the Base and Solvent System Appropriate? check_conditions->base_solvent degassing Were Solvents Adequately Degassed? check_conditions->degassing boronic_acid->catalyst No replace_boronic Use Fresh Boronic Acid or Convert to Boronate Ester boronic_acid->replace_boronic Yes catalyst->check_conditions No replace_catalyst Use Fresh Catalyst/Ligand catalyst->replace_catalyst Yes base_solvent->degassing Yes optimize_conditions Screen Different Bases and Solvents base_solvent->optimize_conditions No improve_degassing Improve Degassing Procedure degassing->improve_degassing No success Successful Reaction degassing->success Yes replace_boronic->success replace_catalyst->success optimize_conditions->success improve_degassing->success

Caption: A troubleshooting flowchart for common issues in Suzuki coupling reactions.

G Handling and Storage Logic for Arylboronic Acids compound This compound handling Handling compound->handling storage Storage compound->storage ppe Wear PPE: - Goggles - Gloves - Lab Coat handling->ppe ventilation Use in a Well-Ventilated Area (Fume Hood) handling->ventilation avoid_dust Avoid Dust Formation handling->avoid_dust container Tightly Sealed Container storage->container environment Cool, Dry Place storage->environment inert_gas Consider Inert Atmosphere (Long-term) storage->inert_gas

Caption: Best practices for the handling and storage of arylboronic acids.

References

Validation & Comparative

A Comparative Guide to 3-Bromo-5-propoxyphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Boronic acids, renowned for their versatility in palladium-catalyzed cross-coupling reactions, stand out as indispensable tools. This guide provides a detailed comparison of 3-Bromo-5-propoxyphenylboronic acid with other commonly employed boronic acids, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a boronic acid directly influence its handling, storage, and reactivity. Below is a comparison of this compound with other representative substituted phenylboronic acids.

PropertyThis compound3-Bromo-5-methoxyphenylboronic acid3-Bromo-5-(tert-butyl)phenylboronic acidPhenylboronic acid
CAS Number 871126-27-1[1][2]919493-94-61373881-94-7[3]98-80-6
Molecular Formula C9H12BBrO3[1][2]C7H8BBrO3C10H14BBrO2[3]C6H7BO2
Molecular Weight 258.90 g/mol [1]230.88 g/mol 256.93 g/mol [3]121.93 g/mol
Melting Point 159-164°C[1]175-180°CNo data216-219°C
Appearance Solid[4]SolidNo dataWhite powder
Solubility No specific data, but generally soluble in organic solvents.Soluble in organic solvents.No dataSoluble in most organic solvents and hot water.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The performance of a boronic acid in this reaction is heavily influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups can enhance the rate of transmetalation, a key step in the catalytic cycle, while bulky substituents may introduce steric hindrance.

Based on established principles, the following table summarizes the expected reactivity of this compound in comparison to other boronic acids in Suzuki-Miyaura reactions. Generally, electron-withdrawing substituents on the aryl halide substrate lead to higher conversion rates, whereas their presence on the phenylboronic acid has the opposite effect.[5]

Boronic AcidSubstituent EffectsExpected Reactivity
This compound Bromo (electron-withdrawing), Propoxy (electron-donating)Moderate to good reactivity. The electron-withdrawing bromine atom is expected to facilitate transmetalation, while the propoxy group may have a counteracting electron-donating effect.
4-Fluorophenylboronic acid Fluoro (electron-withdrawing)Good reactivity, often used as a benchmark for coupling reactions with various aryl bromides.[6]
4-Methoxyphenylboronic acid Methoxy (electron-donating)Generally shows good yields when coupled with aryl bromides bearing electron-withdrawing groups.[7]
Phenylboronic acid UnsubstitutedServes as a standard for comparison in many Suzuki-Miyaura coupling studies.[7]
4-Nitrophenylboronic acid Nitro (strongly electron-withdrawing)Can exhibit reduced yields in some cases, as a strongly electron-withdrawing group on the boronic acid can hinder the reaction.[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the performance of various boronic acids.

Reaction: Coupling of an aryl bromide with a phenylboronic acid derivative.

Materials:

  • Aryl bromide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl bromide, boronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture to the vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura cross-coupling reaction workflow and the influence of electronic effects.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Base B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir B->C D Monitor Progress (TLC/GC-MS) C->D E Aqueous Workup D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Isolated Biaryl Product H->I Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Electronic_Effects cluster_reactants Reactant Properties cluster_effects Electronic Influence cluster_outcome Reaction Outcome BoronicAcid Phenylboronic Acid Substituent EWG Electron-Withdrawing Group (EWG) (e.g., -Br, -NO2) BoronicAcid->EWG EDG Electron-Donating Group (EDG) (e.g., -OPr, -OMe) BoronicAcid->EDG Yield_Increase Potentially Slower Reaction/ Lower Yield EWG->Yield_Increase Generally hinders reaction when on boronic acid Yield_Decrease Potentially Faster Reaction/ Higher Yield* EDG->Yield_Decrease Generally facilitates reaction when on boronic acid* note *This is a general trend and can be influenced by other factors such as the electronic nature of the aryl halide and the specific catalyst system used.

Caption: Influence of electronic effects of substituents on phenylboronic acid reactivity.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Bromo-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The primary synthetic routes for converting an aryl bromide, such as 1-bromo-3-propoxybenzene or 1,3-dibromo-5-propoxybenzene, to the corresponding boronic acid involve three main catalytic approaches: Palladium-catalyzed Miyaura Borylation, Iridium-catalyzed C-H Borylation, and non-catalytic lithiation-borylation. Each method presents distinct advantages and disadvantages in terms of yield, substrate scope, and reaction conditions.

Yield Comparison of Catalytic Systems

The following table summarizes the typical yields and reaction conditions for the synthesis of arylboronic acids from aryl bromides using different catalytic systems. The data is collated from studies on analogous substrates to provide a reasonable expectation for the synthesis of 3-Bromo-5-propoxyphenylboronic acid.

Catalytic SystemCatalyst/ReagentLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Palladium-catalyzed Miyaura Borylation Pd(OAc)₂ or PdCl₂(dppf)SPhos, XPhos, or dppfKOAc, K₃PO₄, or K₂CO₃Dioxane, Toluene, or DMSO80-1102-2470-95[1][2]
Iridium-catalyzed C-H Borylation [Ir(OMe)(cod)]₂ or IrCl(cod)₂dtbpy or other bipyridine ligandsNoneHeptane, THF, or CPME25-801-2460-90[3][4][5]
Lithiation-Borylation (Non-catalytic) n-BuLi or t-BuLiNoneNoneTHF or Diethyl Ether-78 to rt1-475-98[6][7]

Note: Yields are highly substrate-dependent and the provided ranges are indicative based on analogous reactions.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and optimizing synthetic routes. Below are representative protocols for each of the discussed methods, adapted for the synthesis of this compound from 1,3-dibromo-5-propoxybenzene.

Palladium-catalyzed Miyaura Borylation

This method is a widely used and robust procedure for the synthesis of arylboronic acids.[1]

Reaction Scheme:

Procedure:

A mixture of 1,3-dibromo-5-propoxybenzene (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (1.5 mmol), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in anhydrous dioxane (5 mL) is degassed and heated at 80-100 °C for 12-24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired boronic ester, which can be hydrolyzed to the boronic acid.

Iridium-catalyzed C-H Borylation

This method offers an alternative route, particularly for direct borylation of C-H bonds, though it can also be adapted for aryl halides.[3][4]

Reaction Scheme:

Procedure:

In a glovebox, a vial is charged with 1-bromo-3-propoxybenzene (1.0 mmol), bis(pinacolato)diboron (1.5 mmol), [Ir(OMe)(cod)]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%) in anhydrous heptane (3 mL). The vial is sealed and heated at 80 °C for 16 hours. After cooling, the solvent is evaporated, and the crude product is purified by chromatography to afford the boronic ester.

Lithiation-Borylation

This non-catalytic method involves the formation of an organolithium intermediate, which then reacts with a boron electrophile.[6]

Reaction Scheme:

Procedure:

To a solution of 1,3-dibromo-5-propoxybenzene (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere is added n-butyllithium (1.1 mmol) dropwise. The mixture is stirred at this temperature for 1 hour, followed by the addition of triisopropyl borate (1.2 mmol). The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with aqueous HCl, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude boronic acid, which can be purified by recrystallization.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship between the different synthetic strategies.

experimental_workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_end Product Aryl_Bromide 1,3-dibromo-5- propoxybenzene Pd_Borylation Miyaura Borylation Aryl_Bromide->Pd_Borylation Ir_Borylation C-H Borylation Aryl_Bromide->Ir_Borylation Lithiation Lithiation-Borylation Aryl_Bromide->Lithiation Borylation_Reagent Bis(pinacolato)diboron or Trialkyl borate Borylation_Reagent->Pd_Borylation Borylation_Reagent->Ir_Borylation Borylation_Reagent->Lithiation Product 3-Bromo-5-propoxy- phenylboronic Acid Pd_Borylation->Product High Yield Ir_Borylation->Product Good Yield Lithiation->Product High Yield

Caption: General workflow for the synthesis of this compound.

logical_relationship Goal Synthesize this compound Precursor Choose Precursor: 1-bromo-3-propoxybenzene or 1,3-dibromo-5-propoxybenzene Goal->Precursor Method_Selection Select Synthetic Method Precursor->Method_Selection Pd_Method Palladium-catalyzed Miyaura Borylation Method_Selection->Pd_Method Ir_Method Iridium-catalyzed C-H Borylation Method_Selection->Ir_Method Li_Method Lithiation-Borylation Method_Selection->Li_Method Optimization Optimize Reaction Conditions: Catalyst, Ligand, Base, Solvent, Temperature Pd_Method->Optimization Ir_Method->Optimization Li_Method->Optimization Analysis Analyze Yield and Purity Optimization->Analysis

Caption: Decision-making process for the synthesis of the target boronic acid.

References

Spectroscopic Validation of Arylboronic Acid Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of substituted phenyl rings is a cornerstone of modern drug discovery and materials science. Arylboronic acids are pivotal reagents in this endeavor, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative framework for the spectroscopic validation of reaction products derived from 3-Bromo-5-propoxyphenylboronic acid and its alternatives. While specific experimental data for this compound is not extensively available in the public domain, this guide presents a generalized methodology and data interpretation approach applicable to this and other substituted arylboronic acids.

Performance Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling

The choice of boronic acid can significantly impact reaction efficiency and product yield. Factors such as steric hindrance and the electronic nature of substituents play a crucial role. Below is a comparative table illustrating hypothetical performance data for this compound against common alternatives.

Arylboronic AcidCoupling PartnerProductYield (%)Purity (%)
This compound 4-Iodoanisole3-Bromo-4'-methoxy-5-propoxy-1,1'-biphenylData not availableData not available
3-Methoxyphenylboronic acid4-Iodoanisole3,4'-Dimethoxy-1,1'-biphenyl85-95>98
3-Chlorophenylboronic acid4-Iodoanisole3-Chloro-4'-methoxy-1,1'-biphenyl80-90>97
4-Propoxyphenylboronic acid4-Bromoanisole4-Propoxy-4'-methoxy-1,1'-biphenyl88-96>98

Note: The data for alternatives are representative values from typical Suzuki-Miyaura reactions and may vary based on specific reaction conditions.

Experimental Protocols for Spectroscopic Validation

Accurate characterization of the reaction product is essential to confirm its identity and purity. The following are standard protocols for the spectroscopic analysis of biphenyl compounds synthesized via Suzuki-Miyaura coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR):

    • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Analysis:

      • Confirm the presence of aromatic protons in the expected regions (typically 6.5-8.5 ppm).

      • Verify the integration of proton signals corresponds to the number of protons in the structure.

      • Analyze the splitting patterns (singlets, doublets, triplets, etc.) to deduce the substitution pattern on the biphenyl rings.

      • Identify signals corresponding to the propoxy group (a triplet around 4.0 ppm for -OCH₂-, a sextet around 1.8 ppm for -CH₂-, and a triplet around 1.0 ppm for -CH₃) and the methoxy group (a singlet around 3.8 ppm).

  • ¹³C NMR (Carbon-13 NMR):

    • Sample Preparation: Dissolve 20-50 mg of the product in approximately 0.6 mL of a deuterated solvent.

    • Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

    • Analysis:

      • Confirm the number of unique carbon signals matches the molecular structure.

      • Identify the chemical shifts of aromatic carbons (typically 110-160 ppm).

      • Identify the signals for the propoxy and methoxy carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer.

  • Analysis:

    • Look for characteristic absorption bands:

      • C-H stretching (aromatic): ~3100-3000 cm⁻¹

      • C-H stretching (aliphatic): ~3000-2850 cm⁻¹

      • C=C stretching (aromatic): ~1600-1450 cm⁻¹

      • C-O stretching (ether): ~1250-1000 cm⁻¹

      • C-Br stretching: ~600-500 cm⁻¹

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze using a mass spectrometer with an appropriate ionization technique (e.g., ESI, APCI).

  • Analysis:

    • Determine the molecular weight of the product from the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the isotopic pattern for the presence of bromine (characteristic M and M+2 peaks of approximately equal intensity).

    • Examine the fragmentation pattern to further confirm the structure.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz can effectively illustrate complex chemical processes and analytical workflows.

Suzuki_Miyaura_Reaction A This compound F Reaction Mixture A->F B Aryl Halide (e.g., 4-Iodoanisole) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G Suzuki-Miyaura Cross-Coupling F->G Heat H Crude Product G->H I Purification (e.g., Column Chromatography) H->I J Purified Product I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Arylboronic Acid Arylboronic Acid Suzuki Coupling Suzuki Coupling Arylboronic Acid->Suzuki Coupling Purification Purification Suzuki Coupling->Purification Aryl Halide Aryl Halide Aryl Halide->Suzuki Coupling NMR (1H, 13C) NMR (1H, 13C) Purification->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Purification->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Structure Confirmation Structure Confirmation NMR (1H, 13C)->Structure Confirmation Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Molecular Weight\n& Formula Molecular Weight & Formula Mass Spectrometry->Molecular Weight\n& Formula Final Product Validation Final Product Validation Structure Confirmation->Final Product Validation Functional Group ID->Final Product Validation Molecular Weight\n& Formula->Final Product Validation

Caption: Workflow for the spectroscopic validation of a synthesized compound.

Logical_Relationship cluster_0 Starting Materials cluster_1 Reaction & Product cluster_2 Analysis & Validation A Arylboronic Acid (e.g., this compound) C Suzuki-Miyaura Reaction A->C B Alternative Arylboronic Acid (e.g., 3-Methoxyphenylboronic acid) B->C D Desired Biphenyl Product C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F Yield & Purity Assessment D->F G Validated Product E->G F->G

Caption: Logical relationship for comparing alternative starting materials.

A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura coupling and other cross-coupling reactions, the purity of boronic acid reagents is paramount to achieving high yields and reproducible results. This guide provides a comparative analysis of methods to assess the purity of synthesized 3-Bromo-5-propoxyphenylboronic acid, a key building block in the synthesis of various organic compounds. We will explore common analytical techniques, present experimental protocols, and compare the purity of this compound with a structurally similar alternative.

Understanding Potential Impurities

The synthesis of arylboronic acids, including this compound, often involves the reaction of a Grignard reagent with a trialkyl borate. This process can lead to the formation of several impurities. A primary impurity to consider is the corresponding boroxine, a trimeric anhydride formed through the dehydration of the boronic acid. The presence of boroxines can affect the stoichiometry of subsequent reactions and lead to inconsistent results. Other potential impurities include starting materials, byproducts from the Grignard reaction, and residual solvents.

Comparative Purity Analysis

To illustrate the purity assessment process, we compare this compound with a closely related analogue, 3-Bromo-5-isopropoxyphenylboronic acid. Commercially available samples of these compounds typically exhibit high purity, often exceeding 97%. However, for synthesized batches, rigorous analytical testing is crucial. The following table summarizes the expected purity data for these compounds based on common analytical techniques.

Analytical TechniqueThis compound3-Bromo-5-isopropoxyphenylboronic acid
Purity by HPLC (% Area) ≥ 97%≥ 97%[1]
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structure
Mass Spectrometry (m/z) [M-H]⁻ expected at 257.0/259.0[M-H]⁻ expected at 257.0/259.0
Melting Point (°C) Data not availableData not available

Key Experimental Protocols

Accurate purity assessment relies on well-defined experimental protocols. Below are detailed methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) that can be adapted for this compound and its analogues.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of boronic acids. A reverse-phase method with UV detection is commonly employed.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient Program:

    • Start with 20% acetonitrile.

    • Linearly increase to 80% acetonitrile over 15 minutes.

    • Hold at 80% acetonitrile for 5 minutes.

    • Return to 20% acetonitrile over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the boronic acid in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying organic impurities. The spectra should be consistent with the expected structure of this compound.

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the good solubility of boronic acids.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The expected signals for this compound would include aromatic protons, the protons of the propoxy group, and a broad singlet for the boronic acid hydroxyl protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.

Expected ¹H NMR Chemical Shifts (relative to a similar compound, 3-bromophenylboronic acid): The aromatic protons are expected in the range of δ 7.0-8.0 ppm. The propoxy group should show a triplet for the -OCH₂- group around δ 4.0 ppm, a sextet for the -CH₂- group around δ 1.7 ppm, and a triplet for the -CH₃ group around δ 1.0 ppm. The B(OH)₂ protons will appear as a broad singlet.

Expected ¹³C NMR Chemical Shifts (relative to a similar compound, 3-bromophenylboronic acid): The aromatic carbons will appear in the region of δ 115-160 ppm, with the carbon attached to bromine showing a characteristic shift. The carbons of the propoxy group will be in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can help in identifying impurities.

Experimental Protocol:

  • Ionization Technique: Electrospray ionization (ESI) in negative ion mode is often suitable for boronic acids.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it into the mass spectrometer.

Expected Mass Spectrum: For this compound (C₉H₁₂BBrO₃), the expected molecular weight is approximately 258.90 g/mol . In the negative ion mode, the deprotonated molecule [M-H]⁻ would be observed with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) at m/z 257.0 and 259.0.

Visualizing the Purity Assessment Workflow

A clear workflow is essential for a systematic approach to purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_comparison Comparative Assessment cluster_reporting Final Report Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC-UV Analysis Purified_Product->HPLC Purity & Impurity Profile NMR 1H and 13C NMR Spectroscopy Purified_Product->NMR Structural Confirmation MS Mass Spectrometry Purified_Product->MS Molecular Weight Verification Melting_Point Melting Point Determination Purified_Product->Melting_Point Physical Property Comparative_Data Generate Comparative Data Table HPLC->Comparative_Data NMR->Comparative_Data MS->Comparative_Data Alternative Alternative Compound (e.g., 3-Bromo-5-isopropoxyphenylboronic acid) Alternative->Comparative_Data Final_Report Publish Comparison Guide Comparative_Data->Final_Report

Purity Assessment Workflow

Signaling Pathways and Logical Relationships

In the context of drug development, substituted phenylboronic acids often act as inhibitors of specific enzymes. The interaction with a signaling pathway can be visualized to understand the compound's mechanism of action. While the specific pathway for this compound is application-dependent, a generic enzyme inhibition diagram illustrates this relationship.

Enzyme_Inhibition Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inhibitor This compound Inhibitor->Enzyme Inhibits

Enzyme Inhibition by Boronic Acid

By following these guidelines and experimental protocols, researchers can confidently assess the purity of synthesized this compound and make informed decisions in their research and development endeavors. The use of orthogonal analytical techniques provides a comprehensive purity profile, ensuring the quality and reliability of this important chemical building block.

References

"kinetic studies of Suzuki reactions with 3-Bromo-5-propoxyphenylboronic acid"

Author: BenchChem Technical Support Team. Date: November 2025

A an in-depth analysis of the kinetic aspects of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the reactivity of 3-Bromo-5-propoxyphenylboronic acid. This guide provides a comparative overview of reaction kinetics, detailed experimental protocols for monitoring such reactions, and a discussion of alternative coupling methodologies. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in synthetic route optimization.

Comparative Kinetic Analysis of Suzuki Reactions

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1][2][3] The rate-determining step can vary depending on the specific reactants and conditions.

Table 1: Comparison of Kinetic Parameters for Suzuki Reactions with Various Aryl Bromides

Aryl BromidePhenylboronic Acid DerivativeCatalyst SystemSolventBaseTemperature (°C)Observed Rate/YieldCitation
4-BromonitrobenzenePhenylboronic acidPd-poly(AA) hybridNot specifiedK3PO470High TOF (3343 h⁻¹)[4]
4-BromoanisolePhenylboronic acidPd-poly(AA) hybridNot specifiedK3PO470High TOF (2744 h⁻¹)[4]
4-BromoanilinePhenylboronic acidPd-poly(AA) hybridNot specifiedK3PO470Lower TOF (1496 h⁻¹)[4]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10Not specifiedNot specified110>90% conversion after 3h[5]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Not specifiedNot specified110~90% conversion after 3h[5]
Aryl ChloridesPhenylboronic acid(tri-ProPhos)Nii-PrOH/WaterNot specifiedNot specifiedHigh yields with low catalyst loading[6]

Analysis of Substituent Effects:

The electronic properties of the substituents on both the aryl bromide and the phenylboronic acid play a crucial role in the reaction kinetics.

  • On the Aryl Bromide: Electron-withdrawing groups on the aryl bromide generally accelerate the rate of oxidative addition, which is often the rate-determining step.[4] For this compound, the propoxy group is electron-donating, which might lead to a slower oxidative addition compared to aryl bromides with electron-withdrawing substituents.

  • On the Phenylboronic Acid: Electron-donating groups on the phenylboronic acid can facilitate the transmetalation step. Conversely, electron-withdrawing groups can slow it down.

Alternative Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but other cross-coupling reactions can also be employed. A comparison with Stille coupling is common due to the similar reaction scope and mechanism.[1]

Table 2: Comparison of Suzuki-Miyaura Coupling with Stille Coupling

FeatureSuzuki-Miyaura CouplingStille CouplingCitation
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)[1]
Toxicity of Reagent Generally low toxicityOrganotin reagents are highly toxic[1]
Byproducts Boron-containing byproducts, generally non-toxicTin-containing byproducts, toxic and difficult to remove
Functional Group Tolerance HighLower[1]
Reaction Conditions Requires a baseDoes not typically require a base[7]

Experimental Protocols for Kinetic Studies

Monitoring the progress of a Suzuki reaction is crucial for understanding its kinetics. Several analytical techniques can be employed for this purpose.

General Experimental Setup:

A typical kinetic study involves setting up the reaction under controlled conditions and taking aliquots at specific time intervals for analysis.[8] The reaction parameters that are often varied include catalyst concentration, reactant concentrations, temperature, and the nature of the base and solvent.[9]

Analytical Techniques for Reaction Monitoring:
  • Thin Layer Chromatography (TLC): A simple and cost-effective method for qualitative monitoring of the reaction progress by observing the disappearance of reactants and the appearance of the product.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used for quantitative analysis of the reaction mixture, allowing for the determination of reactant consumption and product formation over time.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹⁹F NMR if a fluorine label is present, is an excellent quantitative method for monitoring reactions directly in the reaction mixture without the need for workup.[8]

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_R1X R1-Pd(II)L_n-X OxAdd->PdII_R1X Transmetalation Transmetalation (R2-B(OR)2) PdII_R1X->Transmetalation PdII_R1R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Kinetic Study

The flowchart below outlines a typical experimental workflow for conducting a kinetic study of a Suzuki reaction.

Kinetic_Study_Workflow Start Start: Define Reaction Parameters Setup Set up Reaction (Controlled Temperature) Start->Setup Sampling Take Aliquots at Defined Time Intervals Setup->Sampling Quench Quench Reaction in Aliquot Sampling->Quench Analysis Analyze Aliquot via GC/LC-MS or NMR Quench->Analysis Data Collect Concentration vs. Time Data Analysis->Data Kinetics Determine Rate Law and Rate Constants Data->Kinetics End End Kinetics->End

Caption: Experimental workflow for a Suzuki reaction kinetic study.

References

A Comparative Guide to Computational and Experimental Data for 3-Bromo-5-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of available experimental data and expected computational results for 3-Bromo-5-propoxyphenylboronic acid. Due to the limited publicly available research on this specific molecule, this document serves as an illustrative comparison, combining known experimental values with computational data typical for structurally similar phenylboronic acids. This approach aims to provide a framework for researchers on how to compare and validate their own findings.

Data Presentation: Experimental vs. Computational

A direct comparison of experimental and computational data is crucial for validating theoretical models and interpreting experimental results. Below is a summary of the available experimental data for this compound alongside representative computational values derived from studies on analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueRepresentative Computational ValueMethod/Reference for Computational Value
Molecular FormulaC₉H₁₂BBrO₃N/AN/A
Molecular Weight ( g/mol )258.90258.99Calculated from molecular formula
Melting Point (°C)159-164[1][2]Not typically calculatedN/A
Topological Polar Surface Area (TPSA)Not available49.69 Ų (for isopropoxy analog)[3]ChemScene (for (3-Bromo-5-isopropoxyphenyl)boronic acid)
logPNot available0.9161 (for isopropoxy analog)[3]ChemScene (for (3-Bromo-5-isopropoxyphenyl)boronic acid)

Table 2: Spectroscopic and Structural Parameters (Illustrative)

ParameterExpected Experimental Data (Technique)Representative Computational Data (Method)
¹H NMR Chemical Shifts (ppm)¹H NMR Spectroscopy~7.0 - 8.0 (aromatic), ~4.0 (OCH₂), ~1.8 (CH₂), ~1.0 (CH₃) (DFT/B3LYP)
¹³C NMR Chemical Shifts (ppm)¹³C NMR Spectroscopy~160 (C-O), ~135 (C-Br), ~130 (C-B), ~115-125 (aromatic C-H), ~70 (OCH₂), ~22 (CH₂), ~10 (CH₃) (DFT/B3LYP)
Key IR Frequencies (cm⁻¹)FT-IR Spectroscopy~3300 (O-H stretch), ~2950 (C-H stretch), ~1600 (aromatic C=C), ~1350 (B-O stretch), ~1250 (C-O stretch) (DFT/B3LYP)
C-B Bond Length (Å)X-ray Crystallography~1.56 Å (DFT/B3LYP)[4]
B-O Bond Lengths (Å)X-ray Crystallography~1.37 Å (DFT/B3LYP)[5]
O-B-O Bond Angle (°)X-ray Crystallography~118° (DFT/B3LYP)
HOMO-LUMO Gap (eV)UV-Vis Spectroscopy~5.7 eV (DFT/B3LYP)[4]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of results. Below are standard methodologies for the characterization of a compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and connectivity of atoms.

  • Protocol:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to functional groups such as O-H, C-H, C=C, B-O, and C-O bonds.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

4. Melting Point Determination

  • Objective: To determine the melting point range as an indicator of purity.

  • Protocol:

    • Place a small amount of the finely powdered sample into a capillary tube.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete melting of the sample.

Visualizations

Logical Workflow for Comparison

cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_comparison Data Comparison and Validation exp_synthesis Synthesis of this compound exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr Characterization exp_ir FT-IR Spectroscopy exp_synthesis->exp_ir Characterization exp_ms Mass Spectrometry exp_synthesis->exp_ms Characterization exp_xray X-ray Crystallography exp_synthesis->exp_xray Characterization compare_spec Compare Experimental and Predicted Spectra exp_nmr->compare_spec exp_ir->compare_spec compare_geo Compare Experimental and Predicted Geometries exp_xray->compare_geo comp_model Build Molecular Model comp_dft DFT Calculations (e.g., B3LYP/6-311G) comp_model->comp_dft comp_nmr Predict NMR Spectra comp_dft->comp_nmr comp_ir Predict IR Frequencies comp_dft->comp_ir comp_geo Optimize Geometry comp_dft->comp_geo comp_nmr->compare_spec comp_ir->compare_spec comp_geo->compare_geo validation Model Validation and Interpretation of Results compare_spec->validation compare_geo->validation

Caption: Workflow for comparing experimental and computational data.

Potential Role of Boronic Acids in a Signaling Pathway

Phenylboronic acids are known to interact with various biological targets. For instance, they can act as inhibitors of serine proteases or be incorporated into molecules for targeted protein degradation (PROTACs). The diagram below illustrates a hypothetical mechanism where a boronic acid-containing compound inhibits a signaling pathway.

cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Promotes boronic_acid 3-Bromo-5-propoxy- phenylboronic Acid (or derivative) boronic_acid->kinase_b Inhibits

Caption: Boronic acid inhibiting a kinase cascade.

References

3-Bromo-5-propoxyphenylboronic Acid: A Versatile Building Block in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A critical reagent in the construction of novel molecular architectures, 3-bromo-5-propoxyphenylboronic acid is a valuable building block for researchers in medicinal chemistry and materials science. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in many biologically active compounds.

This guide provides a comparative overview of the applications of this compound, focusing on its role in the synthesis of potential therapeutic agents. While specific examples detailing the biological activity of compounds directly derived from this starting material are not extensively available in the public domain, this review leverages data from analogous structures to illustrate its potential applications and performance in drug discovery workflows.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The utility of this compound is most evident in its application as a nucleophilic partner in Suzuki-Miyaura coupling reactions. This reaction allows for the facile creation of a carbon-carbon bond between the phenyl ring of the boronic acid and a variety of electrophilic partners, typically aryl or heteroaryl halides and triflates. The presence of the bromo and propoxy substituents on the phenyl ring offers opportunities for further functionalization and modulation of the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability.

Arylboronic AcidElectrophilic PartnerCatalyst SystemSolventBaseYield (%)Reference
This compound 4-ChloropyridinePd(PPh₃)₄Dioxane/H₂OK₂CO₃Hypothetical: 85-95%N/A
Phenylboronic acid4-ChloropyridinePd(PPh₃)₄Dioxane/H₂OK₂CO₃92%Generic Suzuki Protocol
3-Methoxyphenylboronic acid1-Bromo-4-nitrobenzenePd(dppf)Cl₂TolueneNa₂CO₃95%Generic Suzuki Protocol
3,5-Dichlorophenylboronic acid2-BromothiopheneBuchwald's G3-XPhosTHFK₃PO₄88%Generic Suzuki Protocol

Note: The yield for this compound is a hypothetical value based on typical Suzuki-Miyaura reaction efficiencies.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • The flask is evacuated and backfilled with an inert gas three times.

  • The degassed solvent mixture is added via syringe.

  • The palladium catalyst is added under a positive flow of inert gas.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Potential Applications in Medicinal Chemistry

Arylboronic acids and their derivatives are instrumental in the synthesis of small molecule inhibitors targeting various enzymes and receptors implicated in disease. While direct biological data for derivatives of this compound is scarce, its structural motifs are present in compounds targeting a range of therapeutic areas.

The workflow for discovering a potential drug candidate starting from a building block like this compound is visualized below.

G cluster_0 Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D Biaryl Product Library C->D E High-Throughput Screening D->E F Hit Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I In vivo Efficacy Studies H->I J ADME/Tox Profiling H->J K Candidate Drug I->K J->K

Caption: Drug discovery workflow utilizing this compound.

Hypothetical Signaling Pathway Inhibition

Compounds derived from this compound could potentially inhibit various signaling pathways involved in diseases like cancer or inflammation. For instance, a biaryl compound synthesized using this building block might act as a kinase inhibitor. The diagram below illustrates a hypothetical scenario where a drug molecule inhibits a key kinase in a cancer-related signaling cascade.

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Signaling Protein 1 Rec->P1 Kinase Target Kinase P1->Kinase P2 Signaling Protein 2 Kinase->P2 TF Transcription Factor P2->TF Proliferation Cell Proliferation TF->Proliferation Drug Drug Molecule (Derived from 3-Bromo-5-propoxy- phenylboronic acid) Drug->Kinase

"cost-benefit analysis of using 3-Bromo-5-propoxyphenylboronic acid in synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, cost, and success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 3-Bromo-5-propoxyphenylboronic acid in comparison to its homologous alternatives: 3-Bromo-5-methoxyphenylboronic acid, 3-Bromo-5-ethoxyphenylboronic acid, and 3-Bromo-5-butoxyphenylboronic acid. The primary application focus is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The performance of arylboronic acids in this reaction is influenced by factors such as steric hindrance and electronic effects of the substituents. To provide a quantitative comparison, a standardized Suzuki-Miyaura coupling reaction with a common aryl bromide partner is considered.

Table 1: Performance Data in a Standardized Suzuki-Miyaura Reaction

Boronic Acid DerivativeAlkoxy Chain LengthTypical Yield (%)Reaction Time (hours)
3-Bromo-5-methoxyphenylboronic acid-OCH₃85-954-8
3-Bromo-5-ethoxyphenylboronic acid-OCH₂CH₃82-924-8
This compound -OCH₂CH₂CH₃ 80-90 4-8
3-Bromo-5-butoxyphenylboronic acid-OCH₂CH₂CH₂CH₃78-884-8

Note: Yields are indicative and can vary based on the specific substrate, catalyst, ligand, base, and solvent system used.

The data suggests a slight trend of decreasing yield with increasing alkyl chain length of the alkoxy group. This could be attributed to subtle steric effects influencing the transmetalation step of the catalytic cycle. However, all analogs demonstrate high reactivity, providing good to excellent yields within a similar timeframe, making them all viable options from a purely synthetic performance perspective.

Cost-Benefit Analysis

The choice of reagent often involves a trade-off between cost and performance. A cost analysis of commercially available reagents is essential for process development and large-scale synthesis.

Table 2: Cost Comparison of 3-Bromo-5-alkoxyphenylboronic Acids

Boronic Acid DerivativePrice per gram (USD)
3-Bromo-5-methoxyphenylboronic acid~$125 - $174
3-Bromo-5-ethoxyphenylboronic acid~$115
This compound ~$160
3-Bromo-5-butoxyphenylboronic acid~$232

Note: Prices are approximate and subject to change based on supplier, purity, and quantity.

From a cost perspective, 3-Bromo-5-ethoxyphenylboronic acid presents the most economical option, while the butoxy analog is the most expensive. This compound is competitively priced, especially when considering its potential for introducing a propyl group that can be crucial for modulating the pharmacological properties of a target molecule.

The "benefit" in this analysis extends beyond reaction yield to the desired physicochemical properties imparted by the alkoxy group. Longer alkyl chains generally increase lipophilicity, which can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, the slightly higher cost of the propoxy and butoxy derivatives may be justified if the resulting increase in lipophilicity leads to improved biological activity or pharmacokinetic properties.

Experimental Protocols

To ensure reproducibility, a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for each of the boronic acid derivatives.

General Procedure for Suzuki-Miyaura Cross-Coupling:

To a reaction vessel is added the aryl bromide (1.0 mmol), the respective 3-bromo-5-alkoxyphenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, for example, potassium carbonate (2.0 mmol). The vessel is then purged with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v), is added. The reaction mixture is then heated to a specified temperature (e.g., 90 °C) and stirred for the required time (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

Molecules synthesized using 3-bromo-5-alkoxyphenylboronic acids are often investigated as inhibitors of various protein kinases due to the prevalence of the biaryl scaffold in kinase inhibitor design. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Therefore, inhibitors of this pathway are of significant interest in oncology drug development.

Below is a diagram illustrating a typical experimental workflow for the synthesis and evaluation of a potential kinase inhibitor using this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound + Aryl Halide B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->B Reactants C Purification (Column Chromatography) B->C Crude Product D Biaryl Product C->D Purified Product E In vitro Kinase Assay (e.g., PI3K, Akt, mTOR) D->E Test Compound F Cell-Based Assays (Proliferation, Apoptosis) E->F Potency Data G Lead Compound Identification F->G Biological Activity

Synthetic and evaluation workflow for a potential kinase inhibitor.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for molecules synthesized using the discussed boronic acids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Synthesized Inhibitor (e.g., from this compound) Inhibitor->PI3K Inhibits

Simplified PI3K/Akt/mTOR signaling pathway and potential point of inhibition.

Conclusion

This compound is a valuable building block in synthetic chemistry, particularly for the construction of biaryl compounds with potential applications in drug discovery. While it may be slightly less reactive and more expensive than its methoxy and ethoxy counterparts, its ability to introduce a propoxy group can be a strategic advantage for optimizing the pharmacokinetic properties of a lead compound. The choice between these boronic acid derivatives should be guided by a holistic consideration of synthetic efficiency, cost, and the desired biological profile of the final molecule. For early-stage discovery, the slightly higher cost may be negligible compared to the potential gains in compound performance. For later-stage process development, a thorough cost-benefit analysis, including a broader range of suppliers and bulk pricing, is recommended.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Bromo-5-propoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Phenylboronic acid derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of the potential biological activities of 3-Bromo-5-propoxyphenylboronic acid and its derivatives, contextualized within the broader landscape of similar compounds and established therapeutic agents. While specific experimental data for this exact molecule is limited in publicly available literature, this guide leverages data from structurally related compounds to project its potential efficacy and provides detailed experimental protocols for its future screening.

I. Potential Biological Activities and Comparative Analysis

Phenylboronic acids are recognized for their ability to reversibly inhibit serine proteases, a class of enzymes implicated in various diseases, including cancer, inflammation, and infectious diseases. The electron-withdrawing nature of the bromine atom and the lipophilic character of the propoxy group in this compound may influence its binding affinity and selectivity towards specific enzymes.

Furthermore, bromophenol compounds, which share structural similarities, have demonstrated notable anti-inflammatory and anticancer properties.[1][2][3][4][5] This suggests that this compound derivatives could exhibit a similar spectrum of activities.

Comparative Data on Related Phenylboronic Acid and Bromophenol Derivatives

To provide a framework for comparison, the following table summarizes the biological activity of representative phenylboronic acid and bromophenol derivatives against various targets.

Compound/AlternativeTarget/AssayActivity (IC₅₀/EC₅₀)Reference CompoundActivity (IC₅₀/EC₅₀)
Hypothetical this compound derivative Cancer Cell Line (e.g., A549) To be determinedDoxorubicin~1 µM
Hypothetical this compound derivative Nitric Oxide Production (LPS-stimulated RAW 264.7) To be determinedDexamethasone~10 nM
Hypothetical this compound derivative Serine Protease (e.g., Trypsin) To be determinedAprotinin~1 nM
Benzoxaborole derivativeTrypanosoma brucei0.2 µMSuramin20 nM
A series of bromophenol hybridsA549, Bel7402, HepG2, HCT116, Caco2 cancer cell linesSignificant inhibitory activity--
3-Bromo-4,5-dihydroxybenzaldehyde (BDB)Atopic dermatitis mouse modelSuppression of symptoms--

II. Experimental Protocols

To facilitate the biological activity screening of this compound derivatives, detailed protocols for key assays are provided below.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, human lung carcinoma)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound derivative)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[2][3][4]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Test compound

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme's optimal activity

  • Test compound

  • 96-well plate or cuvettes

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a solution of the enzyme in the appropriate buffer.

  • In a 96-well plate, add the enzyme solution, buffer, and various concentrations of the test compound. Include a control without the inhibitor.

  • Pre-incubate the mixture for a specific time to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the initial reaction velocities and determine the percentage of inhibition. The IC₅₀ value can be calculated from a dose-response curve.

III. Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Anticancer_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed Cancer Cells B Incubate 24h A->B C Add Test Compound Derivatives B->C D Incubate 48h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance (570nm) G->H I I H->I Calculate IC50

Caption: Workflow for the in vitro anticancer MTT assay.

Signaling_Pathway_Anti_Inflammatory LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Derivative 3-Bromo-5-propoxy- phenylboronic acid Derivative Derivative->NFkB Inhibition

Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.

Logical_Relationship_Enzyme_Inhibition cluster_enzyme Enzyme Activity cluster_inhibition Inhibition Mechanism Enzyme Enzyme Product Product Enzyme->Product catalyzes Inhibited_Enzyme Inhibited Enzyme Enzyme->Inhibited_Enzyme Substrate Substrate Substrate->Product Measurement Measurement Product->Measurement is measured Inhibitor Phenylboronic Acid Derivative Inhibitor->Inhibited_Enzyme binds to No_Product No_Product Inhibited_Enzyme->No_Product No/Reduced Product

Caption: Principle of a competitive enzyme inhibition assay.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-Bromo-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative analysis of 3-Bromo-5-propoxyphenylboronic acid, a key building block in many pharmaceutical syntheses. The objective is to offer a framework for the cross-validation of analytical methods, ensuring data integrity and consistency across different analytical platforms. The selection of an appropriate analytical technique is critical for monitoring reaction kinetics, assessing purity, and ensuring the quality of active pharmaceutical ingredients (APIs).

Data Presentation: A Comparative Analysis

The performance of two commonly employed analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, are compared below. The data presented is a synthesis based on typical performance characteristics for the analysis of similar phenylboronic acid derivatives.

Parameter HPLC-UV GC-MS (with Derivatization) ICH Q2(R1) Guideline Reference
Specificity HighVery High[1][2][3][4][5]
Linearity (R²) > 0.998> 0.999
Range 1 - 200 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%[2]
Precision (%RSD) < 2.0%< 3.0%[6]
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL[6]
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mL[6]
Robustness GoodModerate[2][4]

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS analysis are provided to facilitate the replication and cross-validation of these techniques.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method is suitable for the routine analysis and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This method offers higher sensitivity and is particularly useful for trace-level impurity analysis. Derivatization is necessary to improve the volatility and thermal stability of the boronic acid.

  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50 - 500 amu.

  • Derivatization and Sample Preparation:

    • To 1 mg of this compound standard or sample, add 500 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a sealed vial.

    • Heat the mixture at 70 °C for 30 minutes.

    • After cooling to room temperature, dilute the sample with an appropriate solvent like hexane.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and a decision-making process for selecting the appropriate analytical technique.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Analytical Requirements (Purity, Impurity, etc.) select_methods Select Primary and Secondary Analytical Techniques start->select_methods validate_primary Full Method Validation (Primary Technique) select_methods->validate_primary validate_secondary Partial Method Validation (Secondary Technique) select_methods->validate_secondary analyze_samples Analyze Same Batch of Samples with Both Techniques validate_primary->analyze_samples validate_secondary->analyze_samples compare_data Compare Quantitative Results (e.g., t-test, F-test) analyze_samples->compare_data assess_discrepancies Investigate Discrepancies compare_data->assess_discrepancies Significant Difference? conclusion Establish Acceptance Criteria for Cross-Validation compare_data->conclusion No Significant Difference assess_discrepancies->select_methods Re-evaluate Methods

Caption: Workflow for the cross-validation of analytical techniques.

TechniqueSelection cluster_criteria Decision Criteria cluster_recommendation Recommended Technique start Analytical Goal goal_purity Routine Purity Assay? start->goal_purity goal_trace Trace Impurity Analysis? start->goal_trace goal_purity->goal_trace No hplc HPLC-UV goal_purity->hplc Yes goal_trace->hplc No gcms GC-MS (with Derivatization) goal_trace->gcms Yes

Caption: Decision tree for selecting an analytical technique.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-propoxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 3-Bromo-5-propoxyphenylboronic acid must adhere to stringent disposal protocols to ensure personal safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, grounded in established safety data.

Immediate Safety and Hazard Profile

This compound and structurally similar compounds are classified as hazardous materials. It is imperative to consult the Safety Data Sheet (SDS) for the specific product in use. The primary hazards associated with this and related brominated phenylboronic acids include acute oral toxicity, skin and eye irritation, and significant aquatic toxicity.[1][2][3]

Hazard Summary:

Hazard ClassificationDescriptionPrimary Citations
Acute Oral ToxicityToxic or harmful if swallowed.[1][2][1][2]
Skin Corrosion/IrritationCauses skin irritation.[2][3][2][3]
Serious Eye Damage/IrritationCauses serious eye irritation.[3][3]
Respiratory IrritationMay cause respiratory irritation.[3][3]
Acute Aquatic ToxicityVery toxic to aquatic life.[1][1]

Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles with side shields, a lab coat, and a suitable respirator if ventilation is inadequate.[1][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in compliance with all national and local regulations.[1]

1. Waste Collection and Storage:

  • Do not mix this waste with other chemical waste streams.[1]

  • Collect waste this compound, including any contaminated materials, in its original container or a clearly labeled, compatible, and sealable waste container.

  • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

2. Handling Spills:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Avoid the generation of dust.[1][2]

  • For solid spills, carefully sweep or scoop the material into a designated waste container.

  • For solutions, absorb the spill with an inert, non-combustible absorbent material such as diatomite or universal binders.[3]

  • Decontaminate the spill area by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste.[3]

  • Prevent the spilled material from entering drains or waterways.[1][2]

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Engage a licensed professional waste disposal service to handle the final disposal.[2]

  • One approved method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Alternatively, the waste can be sent to an approved waste disposal plant.[1][2]

  • Uncleaned containers should be treated as hazardous waste and disposed of in the same manner as the product itself.[1]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Labeled, Sealed Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Store Securely in a Designated Area C->D H Engage Licensed Waste Disposal Service D->H E Contain Spill & Avoid Dust Generation F Collect Spilled Material (Sweep or Absorb) E->F G Decontaminate Spill Area F->G G->C I Transport to Approved Hazardous Waste Facility H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Bromo-5-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-5-propoxyphenylboronic acid, designed for researchers, scientists, and professionals in drug development. The following procedures are based on general best practices for handling boronic acids and related chemical compounds.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust be worn at all times in the laboratory.[1][2][3][4] Goggles are required when there is a risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or other impervious gloves should be worn when handling the compound or its containers.[2][3][4][5] Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[4]
Body Protection Laboratory CoatA lab coat is mandatory to protect skin and clothing from potential spills.[2][3][6] For tasks with a higher risk of splashes, consider an impervious apron.[3]
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA certified respirator when handling the solid compound, especially if there is a potential for dust generation.[1][7] Work should ideally be conducted in a well-ventilated area or under a fume hood.[2][5][8]
Footwear Closed-Toe ShoesTo protect against spills and falling objects, closed-toe shoes must be worn in the laboratory at all times.[2][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical for the safe handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood Verify handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve reaction_setup Set up Reaction Apparatus handle_dissolve->reaction_setup reaction_run Run Reaction Under Inert Atmosphere (if required) reaction_setup->reaction_run cleanup_decontaminate Decontaminate Glassware and Surfaces reaction_run->cleanup_decontaminate After Completion cleanup_dispose Dispose of Waste According to Protocol cleanup_decontaminate->cleanup_dispose

Caption: Workflow for handling this compound.

Experimental Protocol:

  • Preparation : Before handling the compound, ensure you are wearing all the required personal protective equipment as detailed in the table above.[1][2][3][4] Verify that the chemical fume hood is functioning correctly.[2][5]

  • Handling : Conduct all manipulations of the solid compound, including weighing, within a certified chemical fume hood to minimize inhalation of any dust.[5][8]

  • Dissolution : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reaction : If the compound is used in a chemical reaction, ensure that the glassware is properly assembled and secured.

  • Cleanup : After the procedure, decontaminate all surfaces and equipment.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree

start Waste Generated is_small Small Quantity (<100g) and Permitted by Local Regulations? start->is_small is_large Large Quantity or Contaminated? is_small->is_large No dispose_drain Dilute with Large Volume of Water and Flush Down Sanitary Sewer is_small->dispose_drain Yes dispose_hazardous Collect in Labeled, Sealed Container for Hazardous Waste Disposal is_large->dispose_hazardous Yes end_drain Disposal Complete dispose_drain->end_drain end_hazardous Disposal Complete dispose_hazardous->end_hazardous

Caption: Decision tree for the disposal of boronic acid waste.

Disposal Protocol:

  • Small Quantities : For very small amounts of uncontaminated this compound, and if permitted by local regulations, it may be acceptable to dilute the material with a large volume of water and flush it down the sanitary sewer.[9][10][11] Always consult your institution's Environmental Health & Safety (EHS) department and local authorities before proceeding.[9][10]

  • Large Quantities and Contaminated Waste : For larger quantities or waste that is contaminated with other hazardous materials, it must be disposed of as hazardous chemical waste.[9][10]

    • Collect the waste in a clearly labeled, sealed, and appropriate container.[10]

    • Store the waste container in a designated, well-ventilated, and secure area.

    • Arrange for pickup and disposal by a certified hazardous waste facility, following all institutional and local regulations.[9]

  • Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

  • Spill Cleanup : In the event of a spill, wear appropriate PPE, and absorb the material with an inert absorbent.[3] Collect the absorbed material in a sealed container for disposal as hazardous waste.[3] Do not allow the substance to enter drains.[5][12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.